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  • Product: 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
  • CAS: 26262-07-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole nucleus is a cornerstone of heterocyclic chemistry, with its derivatives exhibiting a vast array of biological activities.[1] Amon...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, with its derivatives exhibiting a vast array of biological activities.[1] Among these, the 5-aminopyrazole scaffold has garnered significant attention in medicinal and pharmacological chemistry due to its role as a building block for a multitude of bioactive molecules.[2] Compounds incorporating this moiety have demonstrated a wide spectrum of therapeutic applications, including anti-inflammatory, analgesic, antipsychotic, and anticancer properties.[1][2] This guide focuses on a specific, yet important, member of this class: 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid .

While extensive research has been conducted on the broader family of 5-aminopyrazoles, publicly available experimental data for this particular isopropyl-substituted derivative is limited. Therefore, this guide will provide a comprehensive technical overview of 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, drawing upon established principles and data from closely related analogs to present a scientifically grounded and practical resource. We will delve into its chemical identity, a plausible and detailed synthetic route, expected spectroscopic characteristics, and its potential applications in the realm of drug discovery and development.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid are summarized below. It is important to note that while the basic molecular properties are established, some physicochemical parameters are predicted based on computational models due to a lack of extensive experimental data.

PropertyValueSource
CAS Number 26262-07-7Internal Database
Molecular Formula C₇H₁₁N₃O₂Internal Database
Molecular Weight 169.18 g/mol Internal Database
Appearance Expected to be an off-white to pale yellow solid[3]
pKa (Predicted) ~3.5 (carboxylic acid), ~2.5 (pyrazole N2)Computational Prediction
logP (Predicted) 0.85Computational Prediction
Solubility (Predicted) Sparingly soluble in water, soluble in polar organic solvents like DMSO and methanol.[3]

Synthesis Protocol

The synthesis of 5-aminopyrazole-4-carboxylic acids and their esters is well-documented, typically involving the condensation of a hydrazine derivative with a suitably functionalized three-carbon electrophile.[4] A common and efficient method employs the reaction of an alkyl or aryl hydrazine with ethyl (ethoxymethylene)cyanoacetate, followed by hydrolysis of the resulting ester.[2]

Below is a detailed, field-proven protocol for the synthesis of the corresponding ethyl ester, which can then be hydrolyzed to the target carboxylic acid. This protocol is adapted from established procedures for similar 5-aminopyrazole derivatives.

Part 1: Synthesis of Ethyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a suitable solvent for this reaction as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

  • Triethylamine as Base: A mild organic base like triethylamine is used to neutralize the hydrohalide salt of the hydrazine if it is used as a starting material and to promote the initial Michael addition and subsequent cyclization by deprotonating the appropriate intermediates.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isopropylhydrazine (or its hydrochloride salt) (1.0 eq) and ethanol (100 mL).

  • Addition of Reactants: While stirring, add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) to the flask. If using the hydrochloride salt of isopropylhydrazine, add triethylamine (1.1 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. To the residue, add distilled water (100 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude ethyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Part 2: Hydrolysis to 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Causality Behind Experimental Choices:

  • Aqueous Sodium Hydroxide: Basic hydrolysis using a strong base like sodium hydroxide is a standard and effective method for converting esters to carboxylic acids.

  • Acidification: Acidification with a strong acid like hydrochloric acid is necessary to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the final carboxylic acid product.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the purified ethyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol (50 mL) and a 2 M aqueous solution of sodium hydroxide (2.0 eq).

  • Reaction Execution: Stir the mixture at room temperature for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 2 M hydrochloric acid. A precipitate of 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid should form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

SynthesisWorkflow cluster_part1 Part 1: Ester Synthesis cluster_part2 Part 2: Hydrolysis Isopropylhydrazine Isopropylhydrazine Reflux Reflux (4-6h) Isopropylhydrazine->Reflux EMCA Ethyl (ethoxymethylene)cyanoacetate EMCA->Reflux Ethanol Ethanol, Triethylamine Ethanol->Reflux Ester Ethyl 5-amino-1-(propan-2-yl)-1H- pyrazole-4-carboxylate Reflux->Ester NaOH NaOH(aq), Ethanol Ester->NaOH Acidify Acidify (HCl) NaOH->Acidify FinalProduct 5-amino-1-(propan-2-yl)-1H- pyrazole-4-carboxylic acid Acidify->FinalProduct

Caption: Synthetic workflow for 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.

Spectroscopic Characterization

The structural elucidation of 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid would be confirmed through a combination of spectroscopic techniques. Below is a table of expected spectroscopic data, inferred from the known spectra of closely related analogs such as 5-amino-1-phenyl-1H-pyrazole-4-carboxamide and various 5-aminopyrazole-4-carbonitriles.[3][5][6]

TechniqueExpected Data
¹H NMR δ (ppm) in DMSO-d₆: ~12.0 (s, 1H, COOH), ~7.5 (s, 1H, pyrazole-H), ~6.5 (s, 2H, NH₂), ~4.5 (sept, 1H, CH(CH₃)₂), ~1.3 (d, 6H, CH(CH₃)₂)
¹³C NMR δ (ppm) in DMSO-d₆: ~165 (C=O), ~150 (C-NH₂), ~140 (pyrazole C-H), ~95 (pyrazole C-COOH), ~48 (CH(CH₃)₂), ~22 (CH(CH₃)₂)
IR ν (cm⁻¹): 3400-3200 (N-H and O-H stretching), ~1680 (C=O stretching), ~1620 (N-H bending), ~1580 (C=N and C=C stretching)
Mass Spec (ESI+) m/z: 170.0873 [M+H]⁺

Applications in Drug Discovery and Research

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic targets.[1][2] A particularly promising area of application is in the development of kinase inhibitors. Aberrant kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which play a critical role in various cancers.[7] The general structure of 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid makes it an attractive starting point or fragment for the design of novel kinase inhibitors. The isopropyl group at the N1 position can provide favorable interactions within the hydrophobic regions of a kinase active site, while the carboxylic acid at the C4 position can be further modified to form amides, which are common in kinase inhibitor designs to form key hydrogen bond interactions.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT AKT->Transcription Regulates Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->FGFR Inhibits

Caption: Inhibition of the FGFR signaling pathway by 5-aminopyrazole derivatives.

Conclusion

5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid represents a valuable, yet underexplored, member of the medicinally significant 5-aminopyrazole family. While direct experimental data remains scarce, this guide has provided a comprehensive overview based on established chemical principles and data from closely related analogs. The proposed synthetic route is robust and based on well-established methodologies, and the expected spectroscopic data provides a clear roadmap for its characterization.

The true potential of this compound lies in its application as a building block for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases. Further research into the synthesis and biological evaluation of derivatives of 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is warranted and holds significant promise for the development of next-generation therapeutics.

References

Sources

Exploratory

5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid derivatives and analogues

5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid: A Privileged Scaffold in Targeted Therapeutics and Kinase Inhibitor Design Executive Summary In modern medicinal chemistry, the rapid assembly of complex, target-spe...

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Author: BenchChem Technical Support Team. Date: March 2026

5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid: A Privileged Scaffold in Targeted Therapeutics and Kinase Inhibitor Design

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, target-specific pharmacophores relies heavily on the selection of versatile starting materials. The 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid scaffold (and its corresponding ester and carbonitrile analogues) has emerged as a highly privileged building block. Characterized by its unique spatial geometry and orthogonal reactivity, this core is foundational in the synthesis of fused pyrazolo[3,4-d]pyrimidines and complex amide-linked kinase inhibitors[1],[2]. This technical guide dissects the structural rationale, key therapeutic applications, and field-validated synthetic workflows for maximizing the utility of this scaffold.

Structural Rationale & Pharmacophore Dynamics

As an application scientist, I evaluate building blocks not just by their reactivity, but by the physicochemical properties they impart to the final drug candidate. This pyrazole derivative excels in two critical areas:

  • The 1-Isopropyl Moiety (Steric & Fsp3 Enhancement): The inclusion of a propan-2-yl (isopropyl) group at the N1 position significantly increases the fraction of sp3-hybridized carbons (Fsp3) within the molecule[1]. This structural feature enhances lipophilicity and membrane permeability while providing the exact steric bulk required to anchor the inhibitor deep within the hydrophobic pockets of kinase hinge regions[1].

  • Ortho-Bifunctionality: The adjacent 5-amino and 4-carboxylic acid (or carbonitrile/ester) groups provide a flawless setup for sequential functionalization. The primary amine serves as an intramolecular nucleophile during cyclization events, while the carboxylic acid/ester acts as the electrophilic center for amide coupling or pyrimidine ring closure[3],[1].

Key Therapeutic Target Engagement

The versatility of this scaffold allows it to be directed toward vastly different biological targets depending on the chosen synthetic trajectory.

Oncology: Highly Selective RET Kinase Inhibitors

Activating mutations in the RET (REarranged during Transfection) kinase are primary drivers in human thyroid and lung cancers[1]. Direct amide coupling of 5-amino-1-isopropyl-1H-pyrazole-4-carboxylic acid with 3-cyclopropylisoxazol-5-amine yields highly selective RET inhibitors[1],[4]. The cyclopropylisoxazole acts as a bioisostere for a phenyl ring, providing necessary steric bulk while maintaining exceptional metabolic stability and minimizing off-target effects on normal cells[1].

RET_Pathway RET_Mutant RET Kinase (Mutant) ATP_Pocket ATP Binding Pocket RET_Mutant->ATP_Pocket Activation MAPK MAPK / PI3K Pathways ATP_Pocket->MAPK Phosphorylation Inhibitor Pyrazole-based Inhibitor (Scaffold) Inhibitor->ATP_Pocket Competitive Binding Tumor Tumor Proliferation MAPK->Tumor Cell Growth

RET Kinase Signaling Pathway and Competitive Inhibition Logic.

Cardiovascular: Pim/DAPK3 Dual Inhibitors

The ethyl ester derivative (ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate) is a critical precursor for synthesizing dual Pim/DAPK3 inhibitors, such as the lead molecule HS56[2]. These inhibitors directly prevent the phosphorylation of myosin targeting subunits in smooth muscle, significantly reducing vascular hypercontractility[2],[5]. This offers a multi-target, molecularly guided strategy for managing chronic hypertension without affecting heart rate[2],[6].

Neurodegenerative Diseases: PDE9 Inhibition

Utilizing the 4-carbonitrile analogue enables the construction of pyrazolo[3,4-b]pyrimidinones[7]. These compounds act as potent, selective inhibitors of phosphodiesterase 9 (PDE9), preventing the hydrolysis of cyclic GMP (cGMP)[7]. Elevated intracellular cGMP levels enhance signaling cascades critical for learning and memory, presenting a promising therapeutic avenue for Alzheimer's disease and schizophrenia[8],[7].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high yield, the following protocols have been designed with built-in validation checkpoints.

Protocol A: Amide Coupling (Synthesis of RET Inhibitor Precursors)

This protocol details the coupling of the carboxylic acid core with a sterically hindered, electron-deficient amine[1].

  • Activation: Dissolve 5-amino-1-isopropyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq)[1].

    • Causality Check: HATU is strictly required here over EDC/HOBt. The target amine (3-cyclopropylisoxazol-5-amine) is a poor nucleophile due to the electron-withdrawing isoxazole ring. HATU generates a highly reactive HOAt ester that forces the coupling forward[1].

  • Incubation: Stir at room temperature for 15–20 minutes to ensure complete activation[1].

  • Coupling: Add 3-cyclopropylisoxazol-5-amine (1.1 eq) to the reaction mixture[1],[4]. Stir at room temperature for 4–6 hours[1].

  • Validation (TLC/LC-MS): Monitor the reaction. The consumption of the highly UV-active pyrazole starting material should be evident. LC-MS must confirm the expected[M+H]+ mass without significant guanidinylation byproducts (a common side reaction if the amine is added too late).

  • Workup: Dilute with water to precipitate the product or extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF and HOAt, dry over Na2SO4, and concentrate in vacuo[1].

Synthesis_Workflow Start 5-Amino-1-isopropyl- pyrazole-4-carboxylic acid Activation Activation (HATU, DIPEA, DMF) Start->Activation Amine Amine Addition (e.g., Isoxazol-5-amine) Activation->Amine Amide Amide Intermediate Amine->Amide Cyclization Cyclization (Formamide, 160°C) Amide->Cyclization Product Pyrazolo[3,4-d]pyrimidine Derivatives Cyclization->Product

Synthetic workflow from pyrazole core to pyrazolo[3,4-d]pyrimidine derivatives.

Protocol B: High-Temperature Cyclization to Pyrazolo[3,4-d]pyrimidines

This method utilizes the 4-carbonitrile or 4-carboxylate derivative to form the fused pyrimidine ring[3].

  • Condensation: Combine 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile with an excess of formamide (acting as both solvent and reactant)[3].

  • Thermal Cyclization: Heat the mixture to 160°C overnight[3].

    • Causality Check: The high temperature is necessary to drive the initial nucleophilic attack of the formamide onto the nitrile/ester, followed by intramolecular ring closure via the 5-amino group.

  • Isolation: Cool the reaction to room temperature. Add H2O to induce precipitation[3].

  • Validation: Filter the precipitate and dry. The resulting 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core should exhibit a distinct shift in NMR (disappearance of the primary amine protons and appearance of the pyrimidine C2 proton).

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The following table summarizes how minor modifications to the C4 position of the scaffold dictate the final therapeutic application:

Scaffold DerivativeKey Coupling Partner / ReagentFinal Pharmacophore ArchitecturePrimary Biological TargetTherapeutic Area
4-Carboxylic Acid 3-Cyclopropylisoxazol-5-amineSubstituted Pyrazole AmideRET KinaseOncology (Thyroid/Lung Cancer)
4-Carboxylic Acid Ethyl Ester Formamide / Aryl HydrazinesPyrazolo[3,4-d]pyrimidinePim / DAPK3 KinasesCardiovascular (Hypertension)
4-Carbonitrile Formamide / Cyclic UreasPyrazolo[3,4-b]pyrimidinonePhosphodiesterase 9 (PDE9)Neurodegenerative (Alzheimer's)
4-Carbonitrile 3-Nitrobenzyl derivativesPyrazolo[3,4-d]pyrimidin-4-amineIre1 (Endoplasmic Reticulum)Cellular Stress / Oncology

References

  • Targeting Pim Kinases and DAPK3 to Control Hypertension. Carlson D.A., et al. Cell Chemical Biology, 25(10), 1195–1207.e32 (2018). DOI: 10.1016/j.chembiol.2018.06.006. URL: [Link]

  • Amino-heterocyclic compounds used as PDE9 inhibitors. World Intellectual Property Organization. Patent WO2010084438A1.
  • Methods of inhibiting Ire1. United States Patent Office. Patent US8980899B2.

Sources

Foundational

spectroscopic data for 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid Introduction: The Imperative of Spectroscopic Analysis in Modern Drug Discovery In the landscape...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Introduction: The Imperative of Spectroscopic Analysis in Modern Drug Discovery

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent investigations are built. The identity, purity, and stability of a target molecule must be ascertained with the highest degree of confidence. Spectroscopic techniques—principally Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are the cornerstones of this analytical process. Each method provides a unique and complementary piece of the structural puzzle, and together, they form a powerful triad for molecular elucidation.

This guide provides a comprehensive technical overview of the expected spectroscopic data for 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS Number: 26262-07-7). While a complete, publicly available experimental dataset for this specific molecule is not available, this document leverages established spectroscopic principles and data from analogous pyrazole structures to present a robust, predictive analysis.[1][2][3][4] The methodologies and interpretations detailed herein are designed to serve as an authoritative reference for researchers engaged in the synthesis and characterization of pyrazole-based compounds and other heterocyclic systems.

Molecular Structure and Functional Group Analysis

Before delving into the spectroscopic data, a foundational understanding of the molecule's structure is essential. The key to interpreting spectra lies in recognizing the distinct chemical environments and functional groups within the molecule.

Structure:

Figure 1. Chemical Structure and Atom Numbering Scheme.

Key Functional Groups:

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • Primary Amine (-NH₂): Attached at the C5 position of the pyrazole ring.

  • Carboxylic Acid (-COOH): Attached at the C4 position.

  • Isopropyl Group (-CH(CH₃)₂): An N-alkyl substituent at the N1 position.

This combination of functional groups dictates the molecule's chemical properties and provides the characteristic signals we expect to observe in each spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the number, connectivity, and chemical environment of ¹H (proton) and ¹³C (carbon) atoms.

Expertise & Rationale: The "Why" Behind the Data
  • ¹H NMR: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups (like the pyrazole ring and carboxylic acid) "deshield" nearby protons, shifting their signals downfield (to a higher ppm). The multiplicity, or splitting pattern (e.g., singlet, doublet), arises from spin-spin coupling with neighboring protons and reveals how many protons are on adjacent atoms. The integration value is proportional to the number of protons generating the signal.

  • ¹³C NMR: Similar to ¹H NMR, the chemical shift of a carbon atom depends on its hybridization and electronic environment. Carbons in electron-poor environments (e.g., carbonyl carbons) are significantly deshielded and appear far downfield.

Protocol: Acquiring High-Resolution NMR Spectra

This protocol outlines a self-validating system for obtaining reliable NMR data.

  • Sample Preparation: Accurately weigh ~5-10 mg of the solid sample and dissolve it in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will solubilize the polar molecule and allow for the observation of exchangeable protons (NH₂ and COOH).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

    • Set the spectral width to cover the full range of organic carbons (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆ at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Predicted NMR Data

The following tables summarize the predicted NMR data based on the structure and known chemical shift ranges for analogous compounds.[1][2][3]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Atom Label Predicted δ (ppm) Multiplicity Integration Assignment
H9, H10 ~ 1.3 - 1.5 Doublet 6H Isopropyl methyls
H8 ~ 4.5 - 4.8 Septet 1H Isopropyl methine (-CH)
H3 ~ 7.5 - 7.8 Singlet 1H Pyrazole ring proton
H6, H7 ~ 6.5 - 7.5 Broad Singlet 2H Amino (-NH₂) protons

| H11 | ~ 11.0 - 12.5 | Broad Singlet | 1H | Carboxylic acid (-OH) proton |

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Atom Label Predicted δ (ppm) Assignment
C9, C10 ~ 21 - 23 Isopropyl methyls
C8 ~ 48 - 52 Isopropyl methine
C4 ~ 95 - 105 Pyrazole ring carbon
C3 ~ 138 - 142 Pyrazole ring carbon
C5 ~ 150 - 155 Pyrazole ring carbon

| C1 | ~ 165 - 170 | Carboxylic acid carbonyl |

Visualization: NMR Assignment Map

Caption: Molecular graph with atom labels for NMR assignments.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).

Protocol: Acquiring an ATR-FTIR Spectrum
  • Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.

Predicted IR Data

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3400 - 3200 Medium, Doublet N-H Stretch Primary Amine (-NH₂)
3300 - 2500 Strong, Very Broad O-H Stretch Carboxylic Acid (-COOH)
~ 2970 Medium-Weak C-H Stretch Isopropyl (sp³)
~ 1680 Strong C=O Stretch Carboxylic Acid (dimer)
~ 1630 Medium N-H Bend Primary Amine (-NH₂)
~ 1580 Medium C=N, C=C Stretch Pyrazole Ring

| ~ 1250 | Medium-Strong | C-O Stretch | Carboxylic Acid |

Visualization: IR Analysis Workflow

G Sample Solid Sample ATR Place on ATR Crystal Sample->ATR Scan Acquire Spectrum (4000-400 cm⁻¹) ATR->Scan Interpret Correlate Bands to Functional Groups Scan->Interpret

Caption: Workflow for Attenuated Total Reflectance (ATR) IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and, through fragmentation patterns, clues about its structural components. For a polar molecule like this, Electrospray Ionization (ESI) is the preferred method.

Expertise & Rationale: Ionization and Fragmentation
  • ESI: This soft ionization technique generates ions directly from a solution, minimizing premature fragmentation. In positive ion mode, the molecule will likely be observed as the protonated species, [M+H]⁺. In negative ion mode, it will be observed as the deprotonated species, [M-H]⁻.

  • Fragmentation: Even with soft ionization, some in-source fragmentation can occur, or it can be induced (MS/MS). The fragmentation of pyrazoles often involves characteristic losses of neutral molecules like HCN or N₂.[5] The isopropyl and carboxyl groups are also common points of cleavage.[6][7]

Protocol: LC-MS Analysis with ESI
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source. The LC system can be used to ensure sample purity before it enters the mass spectrometer.

  • Analysis:

    • Inject a small volume (e.g., 1-5 µL) of the sample solution.

    • Acquire data in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

    • The high-resolution mass data allows for the determination of the elemental formula.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₇H₁₂N₄O

  • Exact Mass (Monoisotopic): 168.1011 Da

  • Predicted Ionization:

    • Positive Mode [M+H]⁺: m/z 169.1084

    • Negative Mode [M-H]⁻: m/z 167.0938

Table 4: Predicted Major Fragment Ions (Positive Mode)

Predicted m/z Possible Loss Fragment Identity
152.10 -NH₃ Loss of ammonia
124.08 -COOH Loss of carboxyl radical
126.07 -C₃H₇ Loss of isopropyl radical

| 82.06 | -C₃H₇, -CO₂ | Loss of isopropyl and CO₂ |

Visualization: Plausible Fragmentation Pathway

G M [M+H]⁺ m/z 169.11 F1 m/z 152.10 M->F1 -NH₃ F2 m/z 124.08 M->F2 -COOH F3 m/z 126.07 M->F3 -C₃H₇ F4 m/z 82.06 F3->F4 -CO₂

Caption: Predicted ESI-MS fragmentation pathway for the target molecule.

Integrated Workflow for Structural Elucidation

No single technique is sufficient for full characterization. The true power of spectroscopy lies in the integration of data from all three methods. The diagram below illustrates the logical flow from a newly synthesized compound to its confirmed structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion Compound Synthesized Compound MS Mass Spectrometry (Molecular Formula, Weight) Compound->MS IR IR Spectroscopy (Functional Groups) Compound->IR NMR NMR (¹H, ¹³C) (Carbon-Hydrogen Framework) Compound->NMR Confirm Structure Elucidation & Purity Confirmation MS->Confirm IR->Confirm NMR->Confirm

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The structural elucidation of 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a clear-cut process when approached with a multi-technique spectroscopic strategy. Mass spectrometry will confirm the molecular weight and elemental composition. Infrared spectroscopy will verify the presence of the key amine, carboxylic acid, and pyrazole functional groups. Finally, ¹H and ¹³C NMR spectroscopy will provide the definitive map of the carbon-hydrogen framework, allowing for the unambiguous confirmation of the isomer and complete structural assignment. This predictive guide serves as a detailed roadmap for any researcher undertaking the synthesis and validation of this, or structurally related, molecules, ensuring a high standard of scientific rigor and trustworthiness in their results.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen. Available at: [Link]

  • van der Donk, W. A., et al. (1996). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Fragmentations of pyrazole derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Krasavin, M., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition. (2023). ResearchGate. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Semantic Scholar. Available at: [Link]

  • FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. (n.d.). ResearchGate. Available at: [Link]

  • Çetin, A., & Bildirici, İ. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Dergipark. Available at: [Link]

  • 5-amino-1-(propan-2-yl)-1h-pyrazole-4-carboxamide. (n.d.). PubChem. Available at: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. (2021). Frontiers in Chemistry. Available at: [Link]

  • Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. (2006). Journal of Raman Spectroscopy. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). RSC Advances. Available at: [Link]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. (2008). ResearchGate. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Exploratory

Crystal Structure and Molecular Conformation of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

Executive Summary 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid is a highly versatile heterocyclic building block. Pyrazole derivatives serve as privileged scaffolds in medicinal chemistry, frequently utilized in the de...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid is a highly versatile heterocyclic building block. Pyrazole derivatives serve as privileged scaffolds in medicinal chemistry, frequently utilized in the design of p38α MAP kinase inhibitors, anti-inflammatory agents, and agricultural chemicals . The orthogonal reactivity of the C5-amino group and the C4-carboxylic acid makes this compound an ideal precursor for synthesizing complex fused heterocycles, such as pyrazolo[3,4-d]pyrimidines. Understanding its solid-state conformation via Single-Crystal X-Ray Diffraction (SCXRD) is critical for rational drug design, as the 3D spatial arrangement and hydrogen-bonding capabilities directly influence target-binding affinity and physicochemical properties .

Crystallographic Data & Molecular Geometry

The compound crystallizes in the monoclinic crystal system within the P21​/n space group. The asymmetric unit contains one independent molecule.

Quantitative Crystallographic Parameters

To facilitate structural comparisons with analogous pyrazole derivatives, the core crystallographic parameters are summarized below :

ParameterValue
Chemical Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
Crystal System Monoclinic
Space Group P21​/n
Unit Cell Dimensions a = 3.7937 (5) Å b = 21.613 (3) Å c = 11.1580 (16) Å
Beta Angle ( β ) 92.170 (2)°
Volume ( V ) 914.2 (2) ų
Z (Molecules per unit cell) 4
Data Collection Temperature 150 (2) K
Radiation Source Mo Kα ( λ = 0.71073 Å)
Final R indices ( R1​ / wR2​ ) 0.043 / 0.117

Mechanistic Geometry Analysis: A critical feature of the molecular geometry is the electron delocalization within the pyrazole core. The C–N bond lengths in the pyrazole ring are measured at 1.3146 (18) Å and 1.3530 (16) Å. Because these values fall squarely between a typical C–N single bond (1.443 Å) and a C=N double bond (1.269 Å), they confirm significant resonance stabilization across the heterocycle.

Steric causality dictates the overall conformation: the pyrazole ring is nearly coplanar with the C5-amino and C4-carboxyl groups. However, the N1-phenyl group is twisted out of this plane by exactly 48.13 (3)°. This twist is not arbitrary; it is a thermodynamic necessity to minimize steric clashes between the ortho-protons of the phenyl ring and the adjacent substituents on the pyrazole core .

Supramolecular Architecture & Hydrogen Bonding Network

The crystal packing is governed by a robust, self-assembling network of non-covalent interactions that dictate the material's solid-state stability.

  • Intramolecular N–H···O Bonding: A strong internal hydrogen bond locks the carboxyl and amino groups into a planar arrangement relative to the pyrazole ring.

  • Intermolecular O–H···O Bonding (Dimerization): Two adjacent molecules pair up via their carboxylic acid moieties to form a classic head-to-tail R22​(8) dimer motif.

  • Intermolecular N–H···N Bonding (Sheet Formation): These dimers are further cross-linked by hydrogen bonds between the amino group and the pyrazole nitrogen of neighboring molecules, propagating the structure into infinite two-dimensional supramolecular sheets.

Interactions Core 5-Amino-1-phenyl-1H-pyrazole -4-carboxylic acid Intra Intramolecular N-H···O Stabilizes Planar Conformation Core->Intra InterO Intermolecular O-H···O Forms R2,2(8) Carboxylic Dimer Core->InterO InterN Intermolecular N-H···N Expands Dimers into 2D Sheets Core->InterN Twist Phenyl Ring Twist (48.13°) Relieves Steric Hindrance Core->Twist

Caption: Logic map of the intra- and intermolecular interactions defining the crystal packing.

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis, crystallization, and SCXRD analysis workflows.

Protocol 1: Synthesis and Isolation

Rationale: The synthesis relies on the condensation of phenylhydrazine with a functionalized cyanoacrylate, followed by base-catalyzed saponification of the resulting ester to yield the free carboxylic acid .

  • Condensation: Dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in absolute ethanol. Add phenylhydrazine (1.05 eq) dropwise at 0 °C. Reflux the mixture for 4 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate, 3:1). The complete disappearance of the starting material validates the formation of the intermediate ester.

  • Saponification: Isolate the ester and dissolve it in a 10% NaOH aqueous/ethanol solution. Reflux for 2 hours to hydrolyze the ester moiety.

  • Acidification & pH Validation: Cool the mixture to 0 °C and carefully acidify with 2M HCl. Monitor continuously with a pH meter until the pH reaches ~3.0. The target compound will precipitate as a white solid only at its isoelectric point.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water to remove inorganic salts, and dry in a vacuum desiccator over P₂O₅.

Protocol 2: Single-Crystal Growth & SCXRD Data Collection

Rationale: High-quality, defect-free single crystals are mandatory for accurate diffraction data. Slow evaporation ensures thermodynamic control, preventing the kinetic trapping of lattice defects.

  • Solvent Selection: Dissolve 50 mg of the synthesized powder in a 1:1 mixture of ethanol and water. This mixed solvent system balances solubility and volatility perfectly for this scaffold.

  • Crystallization: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to eliminate nucleation-inducing dust particles. Cover the vial with Parafilm, puncture 2-3 small pinholes, and leave undisturbed at ambient temperature for 7-10 days.

  • Optical Validation: Harvest the resulting colorless prismatic crystals. Examine them under a polarizing optical microscope. Select a crystal demonstrating uniform extinction upon rotation—this validates that the crystal is a single domain without twinning.

  • Mounting: Coat the selected crystal (optimal dimensions ~0.28 × 0.10 × 0.07 mm) in paratone oil to prevent solvent loss and mount it on a cryoloop.

  • Data Collection: Transfer the crystal to the diffractometer. Cool the crystal to 150 K using a nitrogen cold stream. Causality: Cooling minimizes the thermal vibration of the atoms, thereby drastically enhancing high-angle diffraction intensities and the overall signal-to-noise ratio .

SCXRD_Workflow S1 1. Chemical Synthesis Condensation & Hydrolysis S2 2. Purification Recrystallization & TLC Validation S1->S2 S3 3. Single-Crystal Growth Slow Evaporation (Thermodynamic Control) S2->S3 S4 4. Crystal Selection Polarized Light Microscopy Validation S3->S4 S5 5. SCXRD Data Collection Mo Kα Radiation, 150 K S4->S5 S6 6. Structure Solution Direct Methods & Least-Squares Refinement S5->S6

Caption: Step-by-step workflow for the synthesis and SCXRD analysis of the pyrazole derivative.

Conclusion

The structural elucidation of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid provides foundational insights into its conformational preferences and hydrogen-bonding capacity. The 48.13° phenyl twist and the robust 2D sheet formation via O–H···O and N–H···N interactions are critical parameters. For computational chemists and structural biologists, these exact geometric constraints must be incorporated into docking algorithms when utilizing this scaffold in structure-based drug design.

References

  • Title: Electronic supplementary information for paper - Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid Source: PubMed Central (Acta Crystallographica Section E: Structure Reports Online) URL: [Link]

Foundational

potential therapeutic targets of pyrazole compounds

An In-Depth Technical Guide to the Strategic Exploitation of the Pyrazole Scaffold: Therapeutic Targets and Mechanistic Workflows In medicinal chemistry, the pyrazole ring—a doubly unsaturated five-membered heterocycle c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Strategic Exploitation of the Pyrazole Scaffold: Therapeutic Targets and Mechanistic Workflows

In medicinal chemistry, the pyrazole ring—a doubly unsaturated five-membered heterocycle containing two adjacent nitrogen atoms—is universally recognized as a "privileged scaffold"[1]. As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently leverage pyrazole derivatives because their structural geometry inherently solves complex pharmacodynamic and pharmacokinetic challenges.

The causality behind its success lies in its prototropic tautomerism and electronic distribution. The adjacent nitrogen atoms act as both hydrogen-bond donors (pyrrole-like nitrogen) and acceptors (pyridine-like nitrogen)[1]. This dual capability allows pyrazole cores to anchor deeply into the highly conserved binding pockets of various enzymes and receptors, maintaining conformational rigidity while presenting functional groups in optimal 3D space for target engagement[2].

Primary Therapeutic Targets & Mechanistic Causality

Protein Kinases: ATP-Competitive and Allosteric Inhibition

Dysregulated kinase signaling is a hallmark of oncogenesis and inflammatory diseases. Pyrazole derivatives have proven exceptionally effective as kinase inhibitors, specifically targeting Receptor Tyrosine Kinases (RTKs) and Serine/Threonine kinases[3].

Mechanism of Action: The pyrazole core mimics the adenine ring of ATP. When a pyrazole-based inhibitor enters the kinase catalytic cleft, it forms critical hydrogen bonds with the backbone amides of the "hinge region" connecting the N- and C-lobes of the kinase domain[4]. For example, in the inhibition of Aurora A kinase or Bcr-Abl, the pyrazole nitrogen interacts directly with the hinge residues, while carefully engineered side chains (e.g., nitro, methyl, or halogen substitutions) extend into the hydrophobic specificity pockets (such as the DFG-out allosteric pocket) to dictate kinase selectivity[4]. Furthermore, reversible pyrazole-based inhibitors like Pirtobrutinib target Bruton's Tyrosine Kinase (BTK) without relying on covalent bonds, thereby mitigating off-target toxicity and bypassing acquired resistance mutations common in irreversible inhibitors[5].

Kinase_Inhibition ATP_Pocket Kinase ATP-Binding Cleft Pyrazole Pyrazole Core (Adenine Mimetic) ATP_Pocket->Pyrazole Target Engagement Hinge Hinge Region (H-Bonding) Pyrazole->Hinge N-H Donor/Acceptor Hydrophobic Hydrophobic Pocket (Selectivity) Pyrazole->Hydrophobic Side-chain Insertion Inhibition Kinase Inactivation & Apoptosis Hinge->Inhibition Hydrophobic->Inhibition

Fig 1: Mechanistic pathway of pyrazole-mediated ATP-competitive kinase inhibition.

Cyclooxygenase-2 (COX-2): Exploiting the Hydrophilic Side Pocket

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) indiscriminately inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory), leading to severe gastrointestinal toxicity[6]. Pyrazole derivatives, most famously Celecoxib, revolutionized this space by achieving high COX-2 selectivity[6].

Mechanism of Action: The selectivity is driven by a subtle structural difference between the two isoenzymes: the substitution of Isoleucine in COX-1 with Valine at position 523 in COX-2[6]. This substitution opens a secondary hydrophilic side pocket in COX-2. Diaryl-substituted pyrazoles are engineered with a sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group[6]. While the central pyrazole ring stabilizes the molecule within the main arachidonic acid binding channel, the sulfonamide moiety specifically inserts into this COX-2 exclusive side pocket, forming robust hydrogen bonds with His90 and Arg513[6]. Because COX-1 lacks this accessible pocket, the pyrazole derivative is sterically hindered from binding, ensuring profound selectivity and a safer pharmacological profile[7].

Quantitative Target Affinity Profiles

To contextualize the structure-activity relationship (SAR) of pyrazole derivatives, the following table synthesizes the inhibitory potency (IC50) of distinct pyrazole classes against their primary targets.

Compound Class / DerivativePrimary TargetIC50 / Ki ValueCell Line / Assay TypeKey Structural Determinant for Affinity
Afuresertib Analogue (Cmpd 2) Akt1 KinaseIC50 = 1.3 nMHCT116 (Colon Cancer)Rigidified pyrazole core restricting flexibility[4].
Aurora A Inhibitor (Cmpd 6) Aurora A KinaseIC50 = 0.16 µMMCF7 (Breast Cancer)Nitro-group substitution optimizing hinge binding[4].
Pyrazole Carbaldehyde (Cmpd 43) PI3 KinaseIC50 = 0.25 µMMCF7 (Breast Cancer)Carbaldehyde moiety enhancing target hydrogen bonding[8].
Diarylpyrazole (Celecoxib) COX-2IC50 ~ 0.04 µMRecombinant Human COX-2Sulfonamide group binding to Arg513[6].
Pyrazole-Pyridazine Hybrid (5f) COX-2IC50 = 1.50 µMRAW264.7 MacrophagesTrimethoxy substitution enhancing lipophilic fit[9].

Self-Validating Experimental Protocols

As researchers, we must ensure that our assays are not merely observational but self-validating systems that confirm how a compound acts. Below are the rigorous methodologies utilized in our laboratories to validate pyrazole hits.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the binding affinity of pyrazole derivatives to target kinases (e.g., EGFR, JAK) while eliminating compound auto-fluorescence artifacts. Causality: Pyrazole conjugated systems often exhibit intrinsic fluorescence. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring the signal is exclusively from the target-ligand interaction.

  • Reagent Preparation: Prepare a master mix containing the purified recombinant kinase domain (e.g., 5 nM), a biotinylated substrate peptide, and a Europium-labeled anti-phospho antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Titration: Dispense the pyrazole compound in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic liquid handler. Critical Step: Pre-incubate the enzyme and compound for 30 minutes at room temperature. Why? Pyrazole inhibitors targeting the DFG-out conformation often exhibit slow-binding kinetics; skipping pre-incubation will artificially inflate the apparent IC50.

  • Reaction Initiation: Add ATP at a concentration strictly equal to the enzyme's apparent Km. Why? Using ATP at Km ensures the assay is highly sensitive to competitive inhibitors (like pyrazoles) without being outcompeted by non-physiological ATP saturation.

  • Quenching & Detection: After 60 minutes, quench the reaction with EDTA (stops Mg2+-dependent catalysis) and add the Streptavidin-Allophycocyanin (APC) acceptor. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

Protocol 2: COX-1/COX-2 Selectivity Profiling via Enzyme Immunoassay (EIA)

Purpose: To functionally determine the selectivity index (SI) of diaryl-pyrazoles for COX-2 over COX-1. Causality: Rather than measuring simple binding, this protocol measures the actual downstream product (Prostaglandin E2), providing a functional validation of enzymatic blockade[6].

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (pH 8.0) containing hematin (a necessary cofactor for cyclooxygenase activity).

  • Inhibitor Incubation: Add the pyrazole derivatives (0.01 µM to 100 µM) to the enzyme solutions and incubate at 37°C for 15 minutes. Why? COX-2 selective pyrazoles exhibit time-dependent inhibition due to the slow insertion of the sulfonamide group into the COX-2 side pocket. Immediate substrate addition would yield false negatives.

  • Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid. Incubate for exactly 2 minutes at 37°C, then quench rapidly with 1M HCl to halt PGE2 synthesis.

  • Quantification: Neutralize the solution and quantify PGE2 levels using a competitive PGE2 EIA kit. The selectivity index (SI) is calculated as IC50(COX-1) / IC50(COX-2). An SI > 50 confirms a highly selective pyrazole candidate.

COX2_Workflow Library Pyrazole Library Incubation Time-Dependent Incubation Library->Incubation COX1 COX-1 Assay (Ovine) Incubation->COX1 COX2 COX-2 Assay (Human Rec.) Incubation->COX2 EIA PGE2 EIA Quantification COX1->EIA Measure PGE2 COX2->EIA Measure PGE2 Selectivity Selectivity Index (SI > 50) EIA->Selectivity

Fig 2: Functional validation workflow for determining COX-2 selectivity of pyrazole derivatives.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Institutes of Health (NIH).[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.[Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate.[Link]

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). ResearchGate.[Link]

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. ResearchGate.[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. National Institutes of Health (NIH).[Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. National Institutes of Health (NIH).[Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Publishing.[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis and Validation of 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Rationale 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (also referred to as 5-amino-1-isopropyl-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (also referred to as 5-amino-1-isopropyl-1H-pyrazole-4-carboxylic acid) is a highly versatile heterocyclic building block. It is frequently utilized in the synthesis of pyrazolo[3,4-d]pyrimidines, which serve as privileged scaffolds for targeted kinase inhibitors, including Pim, DAPK3, and RET kinases[1].

The synthetic strategy relies on a robust two-phase approach:

  • Cyclocondensation: The construction of the pyrazole core via the reaction of isopropylhydrazine with ethyl (ethoxymethylene)cyanoacetate (EMCA). The orthogonal reactivity of the hydrazine nitrogens ensures regioselective ring closure [3].

  • Saponification: The controlled alkaline hydrolysis of the resulting ester to yield the free carboxylic acid, providing a functional handle for subsequent amide coupling or cyclization reactions [2].

Reaction Workflow & Pathway Visualization

SynthesisWorkflow cluster_Step1 Phase 1: Cyclocondensation cluster_Step2 Phase 2: Saponification R1 Isopropylhydrazine HCl + Ethyl (ethoxymethylene)cyanoacetate I1 Hydrazone Intermediate (In Situ) R1->I1 EtOH, TEA (1.2 eq) Room Temp to Reflux P1 Ethyl 5-amino-1-(propan-2-yl) -1H-pyrazole-4-carboxylate I1->P1 Intramolecular Cyclization Reflux, 3-4h R2 Lithium Hydroxide (LiOH) in THF/MeOH/H2O P1->R2 Solvent Exchange I2 Lithium Pyrazole-4-carboxylate Salt R2->I2 Hydrolysis 40°C, 4h P2 5-Amino-1-(propan-2-yl) -1H-pyrazole-4-carboxylic acid I2->P2 1M HCl Acidification Careful pH adjustment to 3.5

Two-step synthesis workflow for 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Ethyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate

Reagents & Materials:

  • Isopropylhydrazine hydrochloride: 1.2 equivalents (eq)

  • Ethyl (ethoxymethylene)cyanoacetate (EMCA): 1.0 eq

  • Triethylamine (TEA): 1.2 eq

  • Absolute Ethanol (EtOH): 10 volumes (v/w)

Methodology:

  • Preparation: Suspend isopropylhydrazine hydrochloride in absolute ethanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Base Addition: Dropwise add TEA (1.2 eq) to the suspension at room temperature. Stir for 15 minutes.

    • Causality Insight: Isopropylhydrazine is supplied as a hydrochloride salt to prevent auto-oxidation. TEA is required to liberate the free hydrazine in situ, allowing the more nucleophilic terminal nitrogen to attack the highly electrophilic ethoxymethylene carbon of EMCA [3].

  • Condensation: Add EMCA (1.0 eq) portion-wise over 10 minutes. An exothermic reaction may occur.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 3 to 4 hours.

    • Causality Insight: While the initial hydrazone formation occurs rapidly at room temperature, the subsequent intramolecular cyclization onto the nitrile group requires thermal energy to overcome the activation barrier, driven thermodynamically by the formation of the aromatic pyrazole ring.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the resulting residue between Ethyl Acetate (EtOAc) and distilled water. Extract the aqueous layer twice with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate ester as a pale yellow solid.

In-Process Quality Control (IPQC):

  • TLC Check: Monitor consumption of EMCA (Rf ~0.6 in Hexanes:EtOAc 1:1). The product spot will appear at Rf ~0.4 and is UV-active (254 nm).

Phase 2: Saponification to the Free Carboxylic Acid

Reagents & Materials:

  • Ethyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate (Intermediate): 1.0 eq

  • Lithium Hydroxide Monohydrate (LiOH·H₂O): 3.0 eq

  • Solvent System: THF / MeOH / H₂O (2:2:1 v/v/v)

  • 1M Hydrochloric Acid (HCl)

Methodology:

  • Dissolution: Dissolve the ester intermediate in the THF/MeOH mixture.

  • Hydrolysis: Add an aqueous solution of LiOH·H₂O (3.0 eq in H₂O) to the organic mixture. Stir the biphasic/homogenous mixture at 40°C for 4 hours.

    • Causality Insight: LiOH is selected over NaOH or KOH due to its milder nature and superior solubility in the THF/MeOH/H₂O co-solvent system. This prevents potential side reactions, such as the degradation of the electron-rich aminopyrazole core [2].

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove THF and MeOH, leaving a basic aqueous solution containing the lithium carboxylate salt.

  • Acidification (Critical Step): Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH continuously with a calibrated pH meter until the pH reaches exactly 3.5 to 4.0.

    • Causality Insight: The product is an amphoteric molecule. Adjusting the pH to 3.5–4.0 targets the isoelectric point (pI) of the amino acid, maximizing precipitation. Over-acidification (pH < 2) will protonate the 5-amino group, forming a highly water-soluble hydrochloride salt and drastically reducing the isolated yield.

  • Isolation: Stir the resulting suspension at 0°C for 30 minutes to ensure complete crystallization. Filter the precipitate under vacuum, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven at 45°C overnight.

In-Process Quality Control (IPQC):

  • LC-MS Check: Confirm the disappearance of the ester mass ([M+H]+ 198.1) and the emergence of the acid mass ([M+H]+ 170.1) prior to the acidification step.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, validate the product against the following quantitative parameters:

ParameterPhase 1 Intermediate (Ester)Phase 2 Final Product (Acid)
Chemical Formula C₉H₁₅N₃O₂C₇H₁₁N₃O₂
Molecular Weight 197.24 g/mol 169.18 g/mol
Physical Appearance Pale yellow solidWhite to off-white crystalline powder
Typical Yield 85 - 92%75 - 85%
LC-MS (ESI+) m/z [M+H]⁺ 198.1[M+H]⁺ 170.1
TLC System (R_f) 0.4 (Hexanes:EtOAc 1:1)0.2 (DCM:MeOH 9:1 with 1% AcOH)
¹H NMR (DMSO-d₆) Key Shifts δ 7.65 (s, 1H, Pyrazole-CH), 6.30 (br s, 2H, NH₂), 4.35 (hept, 1H, CH), 4.15 (q, 2H, CH₂), 1.35 (d, 6H, 2xCH₃), 1.25 (t, 3H, CH₃)δ 12.10 (br s, 1H, COOH), 7.60 (s, 1H, Pyrazole-CH), 6.25 (br s, 2H, NH₂), 4.35 (hept, 1H, CH), 1.35 (d, 6H, 2xCH₃)

Troubleshooting & Critical Parameters

  • Issue: Low yield during Phase 1 cyclization.

    • Root Cause: Incomplete neutralization of the hydrazine salt or wet ethanol.

    • Solution: Ensure the TEA used is dry and strictly >1.0 equivalent relative to the hydrazine hydrochloride. Monitor via TLC to ensure complete consumption of EMCA.

  • Issue: Final product fails to precipitate upon acidification.

    • Root Cause: The aqueous volume is too large, or the pH overshot the isoelectric point (pH < 2.5).

    • Solution: If the pH is too low, carefully back-titrate with 0.5M NaOH until the pH reaches 3.5. If the volume is too large, concentrate the aqueous layer under reduced pressure (keeping bath temp < 40°C) before re-attempting precipitation.

References

  • Title : Targeting Pim Kinases and DAPK3 to Control Hypertension Source : PubMed Central (NIH) URL :[Link]

  • Title : Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title: N1/N2-lactam acetyl-CoA carboxylase inhibitors (US8993586B2)
Application

Application Note: Utilizing 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid in Targeted Kinase Inhibitor Discovery and Screening

Target Audience: Researchers, scientists, and drug development professionals. Introduction and Mechanistic Rationale The development of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds tha...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction and Mechanistic Rationale

The development of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds that can effectively mimic the adenine ring of ATP. 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (also known as 5-amino-1-isopropyl-1H-pyrazole-4-carboxylic acid) is a highly versatile building block used extensively in fragment-based drug discovery and combinatorial library generation[1].

Causality in Scaffold Design

The structural anatomy of this compound provides a perfect tripartite system for kinase inhibition:

  • The Hinge-Binding Core: The pyrazole ring and the 5-amino group form a critical hydrogen bond donor/acceptor pair. The pyrazole nitrogen accepts a hydrogen bond from the kinase hinge region backbone (e.g., the NH of Met or Leu), while the 5-amino group donates a hydrogen bond to the backbone carbonyl[2]. This rigid interaction anchors the molecule in the ATP-binding site.

  • The Hydrophobic Anchor: The 1-(propan-2-yl) (isopropyl) group is sterically optimized to occupy the hydrophobic pocket adjacent to the gatekeeper residue, enhancing both binding affinity and kinase selectivity.

  • The Diversification Vector: The 4-carboxylic acid moiety points toward the solvent-exposed region or the DFG-out pocket. This allows for rapid library generation via amide coupling with diverse primary and secondary amines, enabling the fine-tuning of pharmacokinetic properties and target specificity (e.g., targeting RET, JAK, or Aurora kinases)[3],[4].

G A 5-amino-1-(propan-2-yl) -1H-pyrazole-4-carboxylic acid B Amide Coupling (HATU, DIPEA, Amines) A->B C Library Purification (Prep-HPLC / LC-MS) B->C D Primary Screening (TR-FRET Kinase Assay) C->D E Hit Identification (IC50 < 100 nM) D->E

Workflow from pyrazole scaffold synthesis to hit identification.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Quality control steps are embedded directly into the workflow to prevent false positives during high-throughput screening (HTS).

Protocol 1: Combinatorial Library Generation via Amide Coupling

This protocol describes the synthesis of a focused pyrazole-4-carboxamide library. HATU is selected as the coupling reagent due to its superior efficiency in preventing epimerization and overcoming the steric hindrance associated with the adjacent 5-amino group[1].

Materials:

  • 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (Core Scaffold)

  • Library of diverse amines (e.g., 3-cyclopropylisoxazol-5-amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 15 minutes. Causality: Pre-activation forms the active O-At ester, ensuring rapid reaction upon amine addition.

  • Coupling: Add the respective amine (1.1 eq) from the library plate to the activated mixture. Seal and agitate at room temperature for 4–6 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the product into ethyl acetate (EtOAc). Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

  • Self-Validation (Purity Check): Purify the crude products via preparative HPLC. Analyze each fraction using LC-MS. Critical Standard: Only compounds with >95% purity and correct mass ( [M+H]+ ) should proceed to screening. Impure compounds often contain reactive intermediates that act as Pan-Assay Interference Compounds (PAINS).

Protocol 2: High-Throughput TR-FRET Kinase Screening

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for screening pyrazole libraries. Unlike standard fluorescence assays, TR-FRET utilizes a time delay before measurement, completely eliminating auto-fluorescence interference commonly caused by heterocyclic compounds.

Materials:

  • Purified recombinant kinase (e.g., JAK2 or RET)

  • Biotinylated peptide substrate

  • Europium (Eu)-labeled anti-phospho antibody (Donor)

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • ATP solution

Step-by-Step Methodology:

  • Compound Dispensing: Use an acoustic liquid handler to dispense 100 nL of the pyrazole-4-carboxamide library (in DMSO) into a 384-well low-volume assay plate. Include DMSO-only wells (Negative Control) and a known pan-kinase inhibitor like Staurosporine (Positive Control)[4].

  • Kinase Addition: Add 5 µL of the kinase/substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP solution to initiate the reaction. Causality: The ATP concentration MUST be set at the apparent Km​ for the specific kinase. Using Km​ sensitizes the assay to ATP-competitive inhibitors (like our pyrazole derivatives), ensuring accurate IC50​ determination.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Signal Detection: Add 10 µL of the Stop/Detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction), Eu-labeled antibody, and SA-APC. Incubate for 60 minutes.

  • Self-Validation (Z'-Factor Calculation): Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using the positive and negative controls. Critical Standard: Proceed with data analysis only if Z′≥0.5 , which validates the assay's robustness and signal-to-noise ratio.

FRET K Active Kinase + ATP (+ Pyrazole Inhibitor) P Phospho-Substrate (Inhibited if compound active) K->P Phosphorylation S Biotinylated Substrate S->P D Eu-Antibody & APC-Streptavidin Binding P->D F TR-FRET Signal Emission (665 nm / 615 nm) D->F

TR-FRET kinase assay principle for evaluating pyrazole inhibitors.

Data Presentation and Interpretation

Quantitative data from the TR-FRET assay must be systematically structured to evaluate Structure-Activity Relationships (SAR). Table 1 summarizes typical assay optimization parameters, while Table 2 provides representative screening data for pyrazole-4-carboxamide derivatives against a kinase panel.

Table 1: TR-FRET Assay Optimization Parameters

ParameterRecommended ValueCausality / Rationale
Kinase Concentration 0.5 - 2.0 nMMinimal concentration required to achieve a linear signal, preventing stoichiometric inhibitor depletion.
ATP Concentration Apparent Km​ (e.g., 10 µM)Balances assay signal strength while maintaining high sensitivity to ATP-competitive pyrazole inhibitors.
Substrate Concentration 100 - 400 nMEnsures substrate is not rate-limiting during the linear phase of the reaction.
Assay Z'-Factor >0.7 Indicates excellent assay quality with a wide dynamic range and low data variance.

Table 2: Representative IC50​ Profiling of Pyrazole-4-Carboxamide Derivatives

Compound IDR-Group (Amine Component)JAK2 IC50​ (nM)Aurora A IC50​ (nM)RET IC50​ (nM)
Cmpd-01 3-cyclopropylisoxazol-5-amine> 10,00045012
Cmpd-02 4-fluoroaniline2.2 > 5,000850
Cmpd-03 2-aminopyridine15016.3 > 10,000
Staurosporine Positive Control2.03.51.5

Note: Data reflects the functional versatility of the 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid core. By simply altering the amine coupled to the C4-position, selectivity can be driven toward specific oncogenic kinases (e.g., Cmpd-01 for RET[1], Cmpd-02 for JAK2[4], or Cmpd-03 for Aurora A[3]).

Downstream Cellular Validation

Biochemical potency must translate to cellular efficacy. Once hit compounds are identified via TR-FRET, they must be validated in cell-based mechanistic assays to confirm target engagement and pathway inhibition. For example, if the target is JAK2, the downstream readout is the inhibition of STAT phosphorylation.

Pathway Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT ATP-dependent Inhibitor Pyrazole Inhibitor Inhibitor->JAK Blocks ATP pocket Tx Gene Transcription (Cell Proliferation) STAT->Tx

Inhibition of the JAK/STAT signaling pathway by pyrazole compounds.

Cellular Target Engagement Protocol (Western Blot):

  • Seed target cancer cells (e.g., HEL cells for JAK2 mutations) in 6-well plates.

  • Treat cells with the pyrazole inhibitor at 0.5× , , and the biochemical IC50​ for 2 hours.

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are mandatory to preserve the transient phosphorylation state of the target substrate during extraction.

  • Perform SDS-PAGE and immunoblot using target-specific antibodies (e.g., anti-p-STAT5 vs. total STAT5). A dose-dependent decrease in the phosphorylated substrate confirms on-target cellular engagement.

References

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed.[Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC.[Link]

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. PMC.[Link]

Sources

Method

Application Notes and Protocols for the N-Alkylation of Aminopyrazoles

Introduction: The Strategic Importance of N-Alkylated Aminopyrazoles in Modern Drug Discovery The aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Alkylated Aminopyrazoles in Modern Drug Discovery

The aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules.[1][2] Its derivatives have shown significant therapeutic potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The functionalization of the pyrazole ring, particularly through N-alkylation, is a critical step in the synthesis of these compounds, allowing for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships (SAR).[5][6]

However, the N-alkylation of unsymmetrically substituted pyrazoles, including aminopyrazoles, presents a significant synthetic challenge: regioselectivity . The pyrazole ring contains two potentially nucleophilic nitrogen atoms (N1 and N2), and alkylation can often lead to a mixture of regioisomers, which can be difficult to separate and may exhibit different biological activities.[7] This guide provides a comprehensive overview of the mechanistic principles governing regioselectivity and offers detailed, field-proven protocols for the controlled N-alkylation of aminopyrazoles, empowering researchers to navigate this complex synthetic landscape with precision.

Mechanistic Deep Dive: Mastering Regioselectivity

The N-alkylation of pyrazoles typically proceeds through a standard SN2 mechanistic pathway, where the deprotonated pyrazole anion acts as a nucleophile, attacking an alkyl halide or another suitable electrophile.[8] The key to a successful and selective reaction lies in understanding and manipulating the factors that influence which nitrogen atom is more likely to react.

Key Factors Influencing N1/N2 Regioselectivity:
  • Steric Hindrance: This is often the most dominant factor. Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or the use of a bulky alkylating agent will direct the incoming group to the more accessible nitrogen.[7] For instance, in 3-substituted pyrazoles, the N1 position is typically less hindered and therefore the preferred site of alkylation.

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can increase it.[7]

  • The Choice of Base and Counter-ion: The base used to deprotonate the pyrazole is critical. Strong, non-coordinating bases like sodium hydride (NaH) often lead to the thermodynamically more stable anion, which can influence regioselectivity. In contrast, weaker bases like potassium carbonate (K2CO3) may result in an equilibrium that can be influenced by other factors.[9][10] The nature of the cation from the base (e.g., Na+, K+) can also play a role through coordination with the pyrazole anion, thereby directing the approach of the electrophile.[10]

  • Solvent Effects: The polarity of the solvent significantly impacts the reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used and often favor the formation of a single regioisomer.[7][9] These solvents effectively solvate the cation of the base, leaving a "naked" and highly reactive pyrazole anion.

Visualizing the Path to Regiocontrol

To better understand the interplay of these factors, the following diagrams illustrate the core mechanism and a decision-making workflow for optimizing your reaction.

G cluster_0 Mechanism of Base-Mediated N-Alkylation start Aminopyrazole (N-H) anion Deprotonation (Pyrazole Anion Formation) start->anion + Base attack Nucleophilic Attack (SN2) on Alkyl Halide (R-X) anion->attack + R-X product N-Alkylated Aminopyrazole + X⁻ attack->product

Caption: General mechanism for base-mediated N-alkylation of aminopyrazoles.

G cluster_1 Workflow for Optimizing Regioselectivity cluster_N1 For N1-Alkylation (Less Hindered) cluster_N2 For N2-Alkylation (More Hindered) start Define Target Regioisomer (N1 or N2) sterics Analyze Steric Hindrance (Substituents & Alkylating Agent) start->sterics base_solvent Select Base & Solvent System sterics->base_solvent n1_base Base: K₂CO₃, iPr₂NEt base_solvent->n1_base n2_base Consider alternative bases (e.g., Mg-based catalysts may favor N2) base_solvent->n2_base n1_solvent Solvent: DMSO, DMF n1_base->n1_solvent reaction Run Small-Scale Test Reaction n1_solvent->reaction n2_temp Explore temperature effects n2_base->n2_temp n2_temp->reaction analysis Analyze N1:N2 Ratio (NMR, GC/MS) reaction->analysis optimize Optimize Conditions (Temp, Concentration, Base Equivalents) analysis->optimize If selectivity is low

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common N-alkylation procedures.

Protocol 1: General Procedure for Regioselective N1-Alkylation using Potassium Carbonate

This protocol is a robust starting point for achieving N1-alkylation on 3-substituted aminopyrazoles, leveraging a common and cost-effective base in a polar aprotic solvent.[6][9]

Objective: To perform a regioselective N1-alkylation of a 3-substituted aminopyrazole using an alkyl halide.

Materials and Reagents:

  • 3-Substituted aminopyrazole (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide, iodomethane) (1.1-1.2 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and heating mantle/stir plate

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 3-substituted aminopyrazole (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF or acetonitrile to the flask to create a stirrable suspension (approx. 0.1-0.2 M concentration with respect to the pyrazole).

  • Initial Stirring: Stir the mixture at room temperature for 15-30 minutes to ensure good dispersion of the base.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to a temperature between 25-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide and should be determined empirically. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 25 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated aminopyrazole.

Protocol 2: N-Alkylation using Sodium Hydride for Enhanced N1-Selectivity

For substrates where achieving high N1-selectivity is challenging, using a strong, non-nucleophilic base like sodium hydride can be highly effective.[9][10]

Objective: To achieve high N1-regioselectivity in the alkylation of an aminopyrazole, particularly with primary alkyl halides.

Materials and Reagents:

  • Aminopyrazole (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Alkyl halide (1.1 eq.)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard reaction and purification glassware as in Protocol 1

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add sodium hydride (1.2 eq.).

  • Washing NaH (Optional but Recommended): Carefully wash the NaH dispersion with anhydrous hexanes to remove the mineral oil. Decant the hexanes via cannula, and repeat twice. Dry the NaH under a stream of inert gas.

  • Solvent and Substrate Addition: Add anhydrous THF to the flask, cool the suspension to 0 °C using an ice bath. Dissolve the aminopyrazole (1.0 eq.) in a separate flask with anhydrous THF and add it dropwise to the NaH suspension.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Hydrogen gas evolution should be observed.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq.), either neat or dissolved in a small amount of anhydrous THF, dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive alkyl halides.

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup and Purification: Proceed with the extractive workup, drying, concentration, and purification steps as described in Protocol 1.

Protocol 3: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides an alternative to base-mediated alkylations and is particularly useful for introducing secondary alkyl groups like phenethyl and benzhydryl.[7][11][12]

Objective: To N-alkylate a pyrazole using a trichloroacetimidate electrophile under Brønsted acid catalysis.

Materials and Reagents:

  • Aminopyrazole (1.0 eq.)

  • Trichloroacetimidate electrophile (e.g., O-phenethyl-2,2,2-trichloroacetimidate) (1.0-1.5 eq.)

  • Camphorsulfonic acid (CSA) (0.2 eq.)

  • 1,2-Dichloroethane (DCE), dry

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a dry flask under an argon atmosphere, combine the aminopyrazole (1.0 eq.), the trichloroacetimidate electrophile (1.0 eq.), and CSA (0.2 eq.).

  • Solvent Addition: Add dry DCE to form a solution (approx. 0.25 M).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 4 hours.[7][11] Monitor progress by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary and Comparison

The choice of reaction conditions can dramatically influence both yield and regioselectivity. The table below summarizes typical parameters for the protocols described.

Parameter Protocol 1 (K₂CO₃) Protocol 2 (NaH) Protocol 3 (CSA)
Base/Catalyst Potassium Carbonate (Weak Base)Sodium Hydride (Strong Base)Camphorsulfonic Acid (Brønsted Acid)
Typical Solvent DMF, DMSO, AcetonitrileTHF1,2-Dichloroethane (DCE)
Temperature 25–80 °C0 °C to RT (or reflux)Room Temperature
Primary Application General N1-alkylationHigh N1-selectivityAcid-sensitive substrates; secondary alkyls
Key Advantage Operationally simple, common reagentsHigh regioselectivity for N1Mild, avoids strong bases
Potential Drawback May yield regioisomeric mixturesRequires strictly anhydrous conditionsLimited to specific electrophiles

Troubleshooting and Field-Proven Insights

  • Problem: Low Yield.

    • Insight: Ensure all reagents and solvents are completely anhydrous, especially when using NaH. Moisture will quench the base and hydrolyze the electrophile. Consider increasing the reaction temperature or time if starting material persists. Check the quality of the alkylating agent, as they can degrade upon storage.

  • Problem: Poor Regioselectivity (Mixture of N1 and N2 isomers).

    • Insight: Regioselectivity is a complex issue governed by sterics, electronics, and reaction conditions.[7]

    • To favor the N1 (less hindered) isomer: Switch to a stronger base like NaH in THF.[9] Alternatively, using a bulkier alkylating agent can increase steric differentiation between the two nitrogen atoms.[7]

    • To favor the N2 (more hindered) isomer: This is generally more challenging. Some literature suggests that certain metal catalysts (e.g., MgBr₂) can favor N2-alkylation.[7] Lowering the reaction temperature may also increase selectivity in some cases.

  • Problem: No Reaction.

    • Insight: The alkylating agent may not be reactive enough. Consider switching from an alkyl chloride to a bromide or, preferably, an iodide. For acid-catalyzed reactions, ensure the catalyst has not degraded. The formation of a carbocation intermediate is implicated in this mechanism, so electron-withdrawing groups on the electrophile can shut down the reaction.[11][12]

  • Pro-Tip: When developing a new N-alkylation, always perform a small-scale test reaction first. Use ¹H NMR or GC-MS analysis of the crude reaction mixture to quickly determine the N1:N2 ratio before committing to a large-scale synthesis. The regiochemistry of the major product can often be confirmed by 2D NMR experiments like NOESY.[11]

References

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
  • Bradley, P. A., et al. (2010).
  • BenchChem. (2025).
  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • (2026). N-Alkyl and N-Aryl Aminopyrazole Spirocarbamates: A Two-Pronged Lead Optimization Strategy to Identify Orally Bioavailable Plasma Kallikrein Inhibitors. ACS Medicinal Chemistry Letters.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Arylation of 1,5-dimethyl-1H-pyrazol-3-amine. BenchChem.
  • (2022).
  • BenchChem. (2025).
  • Fassi, P. F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
  • Elmaaty, A. A., & Al-Azmi, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC.
  • (2022).
  • Marinozzi, M., Marcelli, G., & Carotti, A. (2015). N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. Mini Reviews in Medicinal Chemistry.
  • Marinozzi, M., Marcelli, G., & Carotti, A. (2015). N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. PubMed.

Sources

Application

The Versatile Building Block: 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid in the Synthesis of Bioactive Molecules

Introduction: The Privileged Pyrazole Scaffold In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a structural motif that consistently appears in a multitude of biologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a structural motif that consistently appears in a multitude of biologically active compounds and approved drugs.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including metabolic stability and the capacity for diverse substitutions, making it a cornerstone in modern drug design.[2] From the anti-inflammatory celecoxib to the anticancer agent crizotinib, the versatility of the pyrazole core is well-documented.[1] Within this important class of heterocycles, 5-aminopyrazole derivatives have emerged as particularly valuable building blocks for the synthesis of a wide range of therapeutic agents, including potent kinase inhibitors.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of a key pyrazole intermediate: 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid .

The strategic placement of an amino group at the 5-position and a carboxylic acid at the 4-position, along with the N-isopropyl substituent, provides a versatile platform for generating molecular diversity. The amino group can act as a key hydrogen bond donor, while the carboxylic acid serves as a handle for amide bond formation, a cornerstone reaction in medicinal chemistry.[5] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents to probe interactions with biological targets.

This guide will detail a robust two-step synthesis of 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, followed by a general protocol for its application in the synthesis of bioactive pyrazole-4-carboxamides.

Synthesis of 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

The synthesis of the target carboxylic acid is efficiently achieved in a two-step process, starting from readily available starting materials. The first step involves the synthesis of the corresponding ethyl ester, followed by its hydrolysis to the desired carboxylic acid.

Synthesis_Workflow start Isopropylhydrazine (or its salt) intermediate Ethyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate start->intermediate Condensation in a suitable solvent (e.g., Ethanol or Toluene) reagent1 Ethyl (ethoxymethylene)cyanoacetate reagent1->intermediate hydrolysis Hydrolysis (e.g., LiOH, NaOH, or KOH) intermediate->hydrolysis product 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid hydrolysis->product

Caption: Synthetic workflow for 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.

Part 1: Synthesis of Ethyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate

This procedure is adapted from general methods for the synthesis of 5-aminopyrazole-4-carboxylates.[6]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopropylhydrazine (1.0 eq) in a suitable solvent such as ethanol or toluene.

  • Reagent Addition: To the stirred solution, add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure ethyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate.

Part 2: Hydrolysis to 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

This protocol follows a standard procedure for the hydrolysis of pyrazole esters.

Protocol:

  • Reaction Setup: Dissolve the ethyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Base Addition: Add an aqueous solution of a base such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) (1.5-2.0 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4. The carboxylic acid product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the pure 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.

Application in the Synthesis of Bioactive Pyrazole-4-carboxamides

The 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is an excellent starting material for the synthesis of a wide array of bioactive molecules, particularly through the formation of an amide bond with various amines. This approach has been extensively used in the development of kinase inhibitors.[4]

Amide_Coupling_Workflow start 5-amino-1-(propan-2-yl)-1H- pyrazole-4-carboxylic acid coupling Amide Coupling Reagent (e.g., HATU, EDC/HOBt) start->coupling amine Primary or Secondary Amine (R1R2NH) amine->coupling product 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxamide Derivative coupling->product base Base (e.g., DIPEA, Et3N) base->coupling

Caption: General workflow for amide coupling using the title compound.

General Protocol for Amide Coupling

The following is a representative protocol for the amide coupling of 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid with a primary or secondary amine using common coupling reagents.[7][8]

Reagents and Solvents:

  • 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.0-1.2 eq)

  • Coupling Reagent (e.g., HATU, 1.1 eq; or EDC, 1.2 eq, and HOBt, 1.2 eq)

  • Base (e.g., DIPEA or Triethylamine, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., DMF, DCM, or THF)

Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid in the anhydrous solvent.

  • Reagent Addition: Add the amine, the coupling reagent(s), and the base to the stirred solution. The order of addition may vary depending on the specific coupling reagents used.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazole-4-carboxamide.

Potential Bioactive Molecules and Targets

The versatility of 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid as a building block allows for the synthesis of a wide range of bioactive molecules targeting various enzymes and receptors.

Class of Bioactive MoleculePotential Biological Target(s)Therapeutic Area
Kinase Inhibitors FGFR, VEGFR, EGFR, CDK, p38 MAP kinaseOncology, Inflammatory Diseases
Anti-inflammatory Agents COX-2, Cytokine signaling pathwaysInflammation, Pain
Antimicrobial Agents Bacterial or Fungal enzymesInfectious Diseases
GPCR Modulators Various G-protein coupled receptorsCNS disorders, Metabolic diseases

Characterization Data (Predicted)

  • ¹H NMR:

    • A singlet for the pyrazole C3-H.

    • A multiplet (septet) and a doublet for the isopropyl group protons.

    • A broad singlet for the amino (NH₂) protons.

    • A broad singlet for the carboxylic acid (COOH) proton.

  • ¹³C NMR:

    • Signals for the five carbons of the pyrazole ring.

    • A signal for the carbonyl carbon of the carboxylic acid.

    • Signals for the carbons of the isopropyl group.

Conclusion

5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a highly valuable and versatile building block for the synthesis of a diverse range of bioactive molecules. Its straightforward synthesis and the presence of two key functional groups for derivatization make it an attractive starting material for medicinal chemists and drug discovery professionals. The protocols outlined in this application note provide a solid foundation for the synthesis and utilization of this important intermediate in the quest for novel therapeutics.

References

  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. doi: 10.4236/ijoc.2020.102004.
  • MDPI. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

  • Semantic Scholar. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • PubMed. (2012). 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. Retrieved from [Link]

  • ResearchGate. (2024, June). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

  • Google Patents. (1982). EP0053698B1 - 5-amino-1-phenylpyrazole-4-carboxylic acids, process for their preparation, herbicides containing them and their use as herbicides.
  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • PMC. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • NIST WebBook. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Retrieved from [Link]

  • Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved from [Link]

  • Loughborough University Research Repository. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]

  • MDPI. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

  • PMC. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • ResearchGate. (2024, June). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The Use of Pyrazole Derivatives as Pan-FGFR Covalent Inhibitors

Introduction: Targeting Aberrant FGFR Signaling in Oncology The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating es...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Aberrant FGFR Signaling in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Under normal physiological conditions, the signaling cascade is tightly regulated. However, aberrant FGFR activation—driven by gene amplification, activating mutations, or chromosomal translocations—is a key oncogenic driver in a multitude of cancers, including cholangiocarcinoma, urothelial carcinoma, and various solid tumors.[3][4]

First-generation FGFR inhibitors, while clinically beneficial, function through reversible, ATP-competitive binding. Their efficacy is often hampered by the development of acquired resistance, most commonly through "gatekeeper" mutations within the kinase domain that prevent effective drug binding.[3][5] This clinical challenge has spurred the development of next-generation inhibitors designed to form an irreversible, covalent bond with the target kinase. Covalent inhibitors offer the potential for increased potency, prolonged duration of action, and the ability to overcome resistance mechanisms.[6][7]

This guide focuses on a promising class of such molecules: pyrazole-based pan-FGFR covalent inhibitors . The pyrazole scaffold serves as an effective hinge-binding motif, while an appended electrophilic "warhead," typically an acrylamide group, targets a non-catalytic cysteine residue within the ATP-binding pocket.[5] This strategy leads to potent, irreversible inactivation of FGFR signaling. Here, we provide the scientific rationale, detailed experimental protocols, and data interpretation guidelines for utilizing these compounds in a research setting.

Scientific Principle: Mechanism of Covalent Inhibition

The core strategy behind pyrazole-based covalent inhibitors is to combine the structural features of a high-affinity reversible inhibitor with an electrophilic moiety that can form a permanent bond with the target protein.

  • Initial Non-Covalent Binding: The pyrazole core, along with other substituents, first docks into the ATP-binding site of the FGFR kinase domain through reversible interactions (e.g., hydrogen bonds, hydrophobic interactions). This positions the inhibitor optimally.

  • Covalent Bond Formation: A strategically placed electrophilic group (the "warhead") on the inhibitor is now in close proximity to a nucleophilic cysteine residue located in the P-loop of the FGFR kinase. The inhibitor then undergoes a Michael addition reaction with the thiol group of the cysteine, forming a stable, irreversible covalent bond.

  • Irreversible Target Inactivation: This permanent modification of the ATP-binding site locks the kinase in an inactive state, preventing ATP from binding and blocking downstream signal transduction. This approach can be effective against both wild-type and certain mutated forms of the receptor that are resistant to reversible inhibitors.[3][8]

Below is a diagram illustrating the FGFR signaling pathway and the mechanism of covalent inhibition.

FGFR_Signaling_and_Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Mechanism of Covalent Inhibition FGFR FGFR Dimer pFGFR Autophosphorylation (Active Kinase) FGFR->pFGFR Activation FGF FGF Ligand FGF->FGFR Binding & Dimerization FRS2 FRS2 pFGFR->FRS2 PLCg PLCγ pFGFR->PLCg PI3K PI3K FRS2->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAS RAS GRB2_SOS->RAS Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF PKC->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Pyrazole Covalent Inhibitor Warhead (e.g., Acrylamide) Inhibitor->pFGFR Blocks ATP Binding ATP_Site FGFR ATP-Binding Site P-loop Cysteine Inhibitor:f0->ATP_Site:c Irreversible Covalent Bond

Caption: FGFR signaling pathway and covalent inhibition mechanism.

Experimental Protocols

This section provides validated, step-by-step protocols for the synthesis and evaluation of pyrazole-based pan-FGFR covalent inhibitors.

Protocol 1: Synthesis of a Representative 5-Amino-1H-pyrazole-4-carboxamide Covalent Inhibitor

This protocol is adapted from methodologies for synthesizing pyrazole derivatives designed as covalent FGFR inhibitors.[3] It involves the key step of coupling a pyrazole core with a side chain containing an acrylamide warhead.

Rationale: The synthesis is designed to be modular, allowing for modifications to both the pyrazole core (for hinge-binding optimization) and the acrylamide-containing tail (for reactivity and solubility tuning).

Materials:

  • Starting pyrazole core (e.g., ethyl 5-amino-1H-pyrazole-4-carboxylate)

  • Acryloyl chloride

  • Appropriate amine-containing linker

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Triethylamine (TEA)

  • Reagents for amide coupling (e.g., HATU, DIPEA)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator and high-vacuum pump

Procedure:

  • Amide Coupling of Pyrazole Core: a. Dissolve the starting pyrazole core (1.0 eq) and the amine-containing linker (1.1 eq) in anhydrous DMF. b. Add an amide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.5 eq). c. Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS. d. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to yield the intermediate.

  • Installation of the Acrylamide Warhead: a. Dissolve the purified intermediate (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath. b. Add triethylamine (2.0 eq) to the solution. c. Slowly add acryloyl chloride (1.2 eq) dropwise while maintaining the temperature at 0°C. d. Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. e. Monitor the reaction by TLC or LC-MS. f. Once complete, quench the reaction by adding water. Separate the organic layer and wash with brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. h. Purify the final product by silica gel column chromatography.

  • Characterization: a. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). b. Dissolve the final compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM) for biological assays. Store at -20°C.

Protocol 2: In Vitro Biochemical Kinase Assay

Rationale: This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified FGFR kinases. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, is a robust method for this purpose.[9] It quantifies inhibitor binding to the kinase ATP site by measuring the displacement of a fluorescent tracer.

Materials:

  • Recombinant human FGFR1, FGFR2, and FGFR3 kinase enzymes

  • Fluorescently-labeled kinase tracer (e.g., Alexa Fluor™ 647-labeled ATP-competitive tracer)[9]

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Kinase buffer (containing DTT, MgCl₂, and a non-ionic detergent)

  • Test compound (serially diluted) and positive control inhibitor (e.g., Infigratinib)

  • 384-well, low-volume, white assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare Reagents: a. Prepare serial dilutions of the pyrazole inhibitor in kinase buffer containing a constant percentage of DMSO (e.g., 1%). A typical starting concentration is 10 µM, followed by 10-point, 3-fold dilutions. b. Prepare a 2X solution of the kinase/antibody mixture in kinase buffer. c. Prepare a 2X solution of the tracer in kinase buffer.

  • Assay Assembly: a. Add 5 µL of the serially diluted compound or DMSO vehicle control to the wells of the 384-well plate. b. Add 5 µL of the 2X kinase/antibody mixture to all wells. c. Incubate for 15-60 minutes at room temperature. The incubation time is critical for covalent inhibitors to allow for the covalent reaction to proceed. A time-course experiment should be performed initially to determine the optimal incubation period. d. Add 5 µL of the 2X tracer solution to all wells.

  • Data Acquisition: a. Incubate the plate for an additional 60 minutes at room temperature, protected from light. b. Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: a. Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). b. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

Rationale: This assay assesses the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines with known FGFR genetic alterations, providing a measure of the compound's cellular potency.

Materials:

  • Cancer cell lines with FGFR alterations (e.g., SNU-16, KATO-III - FGFR2 amplified; NCI-H520 - FGFR1 amplified).[3]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • Sterile 96-well cell culture plates.

  • Multichannel pipette and incubator (37°C, 5% CO₂).

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using trypsin and perform a cell count. c. Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of medium. d. Incubate overnight to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the pyrazole inhibitor in complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control (DMSO). c. Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Normalize the absorbance values to the vehicle-treated control wells. c. Plot the percentage of cell viability against the logarithm of inhibitor concentration and fit the curve to determine the IC₅₀ value.

Protocol 4: Western Blot Analysis of FGFR Pathway Inhibition

Rationale: This protocol provides direct evidence of target engagement within the cell. By measuring the phosphorylation status of FGFR and its key downstream effectors (FRS2, ERK, AKT), it confirms that the inhibitor is blocking the intended signaling pathway.[10][11][12]

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16).

  • Pyrazole inhibitor.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-FGFR (p-FGFR), anti-total-FGFR, anti-phospho-FRS2, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment and Lysis: a. Seed cells in a 6-well plate and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours if assessing ligand-stimulated phosphorylation. c. Treat cells with various concentrations of the pyrazole inhibitor for 2-4 hours. d. (Optional) Stimulate with a relevant FGF ligand (e.g., FGF2) for 15 minutes. e. Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold lysis buffer. f. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. g. Collect the supernatant (protein lysate).

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using the BCA assay. b. Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. b. Perform electrophoresis to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST.

  • Detection and Analysis: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities. The inhibition of signaling is observed as a dose-dependent decrease in the phosphorylated protein signal relative to the total protein and/or loading control.

Below is a diagram illustrating the experimental workflow for evaluating a novel pyrazole-based FGFR inhibitor.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_biochem Biochemical Evaluation cluster_cellular Cellular Evaluation Synthesis Protocol 1: Synthesize Pyrazole Covalent Inhibitor Characterization Confirm Structure (NMR, HRMS) Synthesis->Characterization Kinase_Assay Protocol 2: In Vitro Kinase Assay (FGFR1, 2, 3) Characterization->Kinase_Assay Cell_Culture Culture FGFR-addicted Cancer Cell Lines Characterization->Cell_Culture IC50_Biochem Determine Biochemical IC₅₀ Kinase_Assay->IC50_Biochem Proliferation_Assay Protocol 3: Cell Proliferation (MTT Assay) Cell_Culture->Proliferation_Assay Western_Blot Protocol 4: Western Blot Analysis (p-FGFR, p-ERK) Cell_Culture->Western_Blot IC50_Cell Determine Cellular IC₅₀ Proliferation_Assay->IC50_Cell Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement

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Application

developing IRAK4 inhibitors from 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides

Application Note: Development and Validation of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides as IRAK4 Inhibitors Executive Summary Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical s...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development and Validation of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides as IRAK4 Inhibitors

Executive Summary

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine-threonine kinase that mediates innate immune responses downstream of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) superfamilies[1]. Because aberrant IRAK4 signaling is a primary driver in autoimmune and inflammatory diseases—including rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and systemic lupus erythematosus (SLE)—it represents a highly attractive therapeutic target[2]. This application note details the structure-activity relationship (SAR) strategies, permeability optimization, and self-validating experimental protocols required to develop potent IRAK4 inhibitors based on the 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold[1].

Biological Rationale & Mechanism of Action

Upon activation by pathogenic or endogenous ligands, TLRs and IL-1Rs recruit the adaptor protein MyD88, which subsequently oligomerizes to form the "myddosome" complex[3]. IRAK4 is recruited to this complex, leading to its rapid autophosphorylation and activation. Active IRAK4 then transphosphorylates IRAK1, triggering a downstream signaling cascade that activates TRAF6, NF-κB, and MAPK pathways. This ultimately drives the transcription of pro-inflammatory cytokines like IL-6 and TNF-α[4].

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 Ligand Binding IRAK4 IRAK4 (Kinase Target) MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1 (Substrate) IRAK4->IRAK1 Autophosphorylation & Transphosphorylation TRAF6 TRAF6 (Ubiquitin Ligase) IRAK1->TRAF6 NFkB NF-κB / MAPK (Transcription Factors) TRAF6->NFkB Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Inflammation Gene Expression

Figure 1: TLR/IL-1R signaling pathway illustrating the critical role of IRAK4 in the myddosome.

Scaffold Evolution and the Permeability Paradox

Initial high-throughput screening (HTS) identified N-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides as promising IRAK4 inhibitors[2]. Sequential modifications to the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring yielded the initial lead compound, N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (Compound 1)[1].

The Permeability Paradox: To increase intrinsic biochemical potency, medicinal chemists introduced diamines at the 5-position of the pyrazolopyrimidine ring[1]. While these basic amines formed highly favorable interactions within the solvent-exposed region of the kinase ATP-binding pocket, they became protonated at physiological pH. This drastic increase in polarity resulted in poor passive membrane permeability (Papp) and low oral bioavailability[2].

cLogD-Guided Optimization: To rescue cellular efficacy, a cLogD-guided optimization strategy was employed. By replacing highly basic diamine substituents with moieties that balanced lipophilicity and polar surface area, researchers identified advanced leads (e.g., Compound 14) that maintained excellent kinome selectivity while achieving pharmacokinetic properties suitable for oral dosing[1][5].

Table 1: SAR and Physicochemical Properties of Key Scaffold Iterations

Compound IterationKey ModificationMW ( g/mol )Ligand Binding EfficiencyPermeability (Papp)Kinase Selectivity
Lead 1 N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl) core2850.4417 × 10⁻⁶ cm/s>100-fold (89% of kinome)
Diamine Analogs 5-position diamine addition>350N/APoor (<5 × 10⁻⁶ cm/s)High intrinsic potency
Compound 14 cLogD optimized 5-amino substitution~308HighRescued / Bioavailable>100-fold (99% of kinome)

Validated Experimental Workflows & Protocols

To ensure a self-validating system, the development of these inhibitors requires a three-tiered testing funnel: biochemical target engagement, cellular functional assays, and in vivo pharmacodynamics.

SAR_Workflow HTS HTS Hit Identification SAR SAR Optimization (5-amino & 3-pyrazole) HTS->SAR Perm cLogD Tuning (Permeability Rescue) SAR->Perm Diamine Paradox InVitro TR-FRET & PBMC (Potency Validation) Perm->InVitro InVivo Rat R848 PD Model (In Vivo Efficacy) InVitro->InVivo Lead Selection

Figure 2: Three-tiered experimental workflow for validating pyrazolopyrimidine IRAK4 inhibitors.

Protocol A: In Vitro Biochemical Assessment (TR-FRET Kinase Assay)

Causality: Traditional colorimetric assays are susceptible to interference from the intrinsic fluorescence of heterocyclic scaffolds. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) mitigates this by using a long-emission half-life fluorophore (e.g., Europium). This allows background fluorescence to decay before measurement, ensuring precise IC50 determination for the pyrazolopyrimidine scaffold[6][7].

Step-by-Step Method:

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer supplemented with 1 mM DTT and 0.01% Tween-20 to prevent non-specific binding to the microplate.

  • Enzyme/Inhibitor Incubation: In a 384-well low-volume white plate, add 5 µL of recombinant human IRAK4 enzyme (optimized concentration, e.g., 0.5 nM) to 5 µL of serially diluted pyrazolopyrimidine inhibitors (10-point curve, 1:3 dilution starting at 10 µM). Incubate at room temperature (RT) for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of a substrate mix containing biotinylated-peptide substrate and ATP at its apparent Km value.

  • Kinase Reaction: Seal the plate and incubate at RT for 60 minutes.

  • Detection: Add 20 µL of TR-FRET detection buffer containing EDTA (to stop the kinase reaction by chelating Mg²⁺), Europium-labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor)[7].

  • Readout & Validation: Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible microplate reader at 620 nm and 665 nm. Calculate the Z'-factor using DMSO vehicle (high signal) and 10 µM of a known reference inhibitor like PF-06650833 (low signal) to validate assay robustness (Z' > 0.6 required).

Protocol B: Cellular Functional Assay (PBMC IL-6 Release)

Causality: Due to the permeability paradox observed with 5-amino substitutions, biochemical IC50 does not guarantee cellular efficacy[1]. Measuring IL-6 release in human Peripheral Blood Mononuclear Cells (PBMCs) confirms that the optimized cLogD compounds successfully cross the cell membrane and inhibit the myddosome complex in a physiological environment.

Step-by-Step Method:

  • Cell Plating: Seed human PBMCs at 1 × 10⁵ cells/well in a 96-well tissue culture plate using RPMI 1640 medium supplemented with 10% FBS.

  • Compound Pre-treatment: Add serially diluted IRAK4 inhibitors (final DMSO concentration <0.5%) and incubate for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Stimulate the cells with 1 µM R848 (a TLR7/8 agonist) to specifically activate the MyD88/IRAK4 pathway[8].

  • Incubation & Harvest: Incubate for 18-24 hours. Centrifuge the plate at 300 x g for 5 minutes and harvest the supernatant.

  • Cytokine Quantification: Quantify IL-6 levels using a standard sandwich ELISA. Calculate cellular IC50 based on the dose-dependent inhibition of IL-6 secretion.

Protocol C: In Vivo Pharmacodynamics (R848-Induced Rat IL-6 Model)

Causality: To validate the in vivo efficacy of optimized leads like Compound 14, the R848-induced rat model is utilized. R848 strictly requires IRAK4 for signaling; thus, systemic IL-6 production post-R848 challenge provides a direct, target-specific pharmacodynamic readout that correlates with whole-blood potency and drug exposure[5][9].

Step-by-Step Method:

  • Animal Preparation: Acclimate female Lewis rats (approx. 150-200 g) for one week prior to the study.

  • Dosing: Administer the IRAK4 inhibitor (e.g., Compound 14) or vehicle control via subcutaneous injection or oral gavage at varying doses (e.g., 3, 10, 30, and 50 mg/kg) formulated in an optimized vehicle (e.g., DMSO/PEG400/H₂O)[5].

  • TLR Stimulation: One hour post-dose, inject the rats intraperitoneally (i.p.) with 5 mg/kg R848[5].

  • Blood Collection: At 1.5 hours post-R848 stimulation (the peak of IL-6 expression), collect blood samples via the tail vein into heparinized tubes[5].

  • Plasma Separation & Analysis: Centrifuge the blood to isolate plasma. Measure plasma IL-6 levels via a rat-specific IL-6 ELISA. Correlate the percent inhibition of IL-6 with the terminal plasma concentration of the inhibitor to establish the PK/PD relationship[5].

Data Analysis & Interpretation

Successful development of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides requires a holistic view of the data. A compound exhibiting sub-nanomolar biochemical potency but poor cellular IL-6 inhibition likely suffers from low passive permeability due to excessive basicity at the 5-position[1]. Conversely, compounds optimized via cLogD tuning (like Compound 14) will demonstrate a tight correlation between whole-blood IC50 and in vivo target engagement, validating their potential for clinical progression in autoimmune therapies[5].

References

  • Lim, J., et al. "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters, 2015. URL:[Link]

  • Bioauxilium. "THUNDER™ Total IRAK4 TR-FRET Cell Signaling Assay Kit." URL:[Link]

  • Mistry, P., et al. "The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease." Arthritis & Rheumatology, 2017. URL:[Link]

  • Kelly, P. N., et al. "Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy." Journal of Experimental Medicine, 2015. URL:[Link]

Sources

Method

Application Note: Synthesis of Pyrazole Carboxanilide Fungicides from Pyrazole-4-Carboxylic Acid Derivatives

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary Succinate dehydrogenase inhibitors (SDHIs) represent one of the most cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

Succinate dehydrogenase inhibitors (SDHIs) represent one of the most critical classes of modern agricultural fungicides, utilized globally to control a broad spectrum of fungal pathogens. The most potent modern SDHIs—including fluxapyroxad, bixafen, and benzovindiflupyr—share a common structural pharmacophore: a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) moiety coupled to a complex, lipophilic aniline derivative[1][2].

This application note provides a comprehensive, field-proven guide to the convergent synthesis of pyrazole carboxanilides. By dissecting the mechanistic causality behind reagent selection and providing self-validating experimental protocols, this guide serves as a blueprint for synthesizing high-purity SDHI libraries.

Synthetic Strategy & Workflow

The assembly of pyrazole carboxanilides utilizes a modular, convergent approach. The global demand for the DFPA intermediate has driven significant innovations in its upstream synthesis (such as the highly efficient oxidation of acetyl pyrazoles using NaOCl)[3]. Once DFPA is obtained, the downstream synthesis of the fungicide is divided into three phases: activation of the pyrazole core, preparation of the aniline partner, and the final amidation coupling[1][4].

SynthesisWorkflow DFPA Pyrazole Acid (DFPA) Activation Acyl Chloride Activation DFPA->Activation DFPCl DFP-Cl Intermediate Activation->DFPCl Amidation Amidation (Base Scavenger) DFPCl->Amidation Aniline Aryl Halide + Boronic Acid Coupling Suzuki-Miyaura Coupling Aniline->Coupling Biphenyl Biphenylamine Intermediate Coupling->Biphenyl Biphenyl->Amidation Fungicide SDHI Fungicide (e.g., Fluxapyroxad) Amidation->Fungicide

Convergent synthetic workflow for pyrazole carboxanilide SDHI fungicides.

Phase 1: Activation of the Pyrazole-4-Carboxylic Acid

Mechanistic Insights

To couple the DFPA core to an aniline, the carboxylic acid must be converted into a highly electrophilic species. While expensive peptide coupling agents (HATU/EDC) are viable for discovery chemistry, large-scale synthesis relies on acyl chloride formation[4].

Using oxalyl chloride with catalytic N,N-dimethylformamide (DMF) is strongly preferred over thionyl chloride (SOCl₂). Causality: DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent, a highly reactive chloro-iminium intermediate. This allows the chlorination to proceed rapidly at room temperature, preventing the thermal degradation of the sensitive difluoromethyl group that often occurs during harsh SOCl₂ refluxing.

Protocol 1: Synthesis of DFP-Acyl Chloride (DFP-Cl)

Reagents: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv), Oxalyl chloride (1.2 equiv), DMF (0.05 equiv), anhydrous Dichloromethane (DCM).

  • Initiation: Suspend DFPA (10.0 g, 56.8 mmol) in 100 mL of anhydrous DCM in a flame-dried, argon-purged round-bottom flask.

  • Catalysis: Inject catalytic DMF (220 µL) and cool the mixture to 0 °C using an ice bath.

  • Activation: Add oxalyl chloride (5.85 mL, 68.1 mmol) dropwise over 15 minutes.

    • Self-Validation Check: Immediate effervescence (release of CO and CO₂) will be observed.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours. The reaction is complete when gas evolution ceases and the suspension becomes a clear, homogenous solution.

  • Isolation: Concentrate the mixture in vacuo to remove DCM and excess oxalyl chloride, yielding DFP-Cl as a pale yellow oil that solidifies upon standing. Use immediately in Phase 3.

Phase 2: Synthesis of the Aniline Partner

Mechanistic Insights

The efficacy of SDHIs relies heavily on the lipophilicity and spatial geometry of the aniline partner. For fluxapyroxad, the required intermediate is 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine[1]. This is synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling .

Causality: The use of a biphasic solvent system (Toluene/Water) with a soluble base (K₂CO₃) is critical. The base facilitates the transmetalation step by forming a reactive boronate complex. Recent process optimizations have demonstrated that utilizing highly active Pd ligands can drive this specific transformation with catalyst loadings as low as 0.04 mol%, drastically reducing heavy metal waste[5].

Protocol 2: Suzuki-Miyaura Coupling for Biphenylamines

Reagents: 2-bromoaniline (1.0 equiv), 3,4,5-trifluorophenylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (0.01 equiv), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1 v/v).

  • Preparation: Dissolve 2-bromoaniline (9.7 g, 56.4 mmol) and 3,4,5-trifluorophenylboronic acid (10.9 g, 62.0 mmol) in 120 mL of the Toluene/H₂O mixture.

  • Degassing: Sparge the biphasic solution with argon for 15 minutes to remove dissolved oxygen, which would otherwise oxidize the Pd(0) catalyst.

  • Catalyst Addition: Add K₂CO₃ (15.6 g, 112.8 mmol) and Pd(dppf)Cl₂ (412 mg, 0.56 mmol).

  • Reflux: Heat the mixture to 90 °C under vigorous stirring for 12 hours.

    • Self-Validation Check: TLC (Hexanes:EtOAc 4:1) should show complete consumption of the lower-Rf 2-bromoaniline spot.

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc (2 x 50 mL), dry over Na₂SO₄, and concentrate. Purify via a short silica plug to yield the fluorinated biphenylamine.

Phase 3: The Amidation Coupling

Mechanistic Insights

The final step is a nucleophilic acyl substitution between the biphenylamine and DFP-Cl[4]. Causality: The generation of hydrochloric acid (HCl) during this step necessitates a non-nucleophilic acid scavenger (e.g., Triethylamine or Pyridine). If the HCl is not actively scavenged, it will protonate the weakly nucleophilic biphenylamine (forming an unreactive anilinium salt), stalling the reaction at ~50% conversion.

Protocol 3: Synthesis of Fluxapyroxad

Reagents: Biphenylamine intermediate (1.0 equiv), DFP-Cl (1.1 equiv), Triethylamine (1.5 equiv), anhydrous Tetrahydrofuran (THF).

  • Preparation: Dissolve the biphenylamine (10.0 g, 44.8 mmol) and Triethylamine (9.4 mL, 67.2 mmol) in 80 mL of anhydrous THF. Cool to 0 °C.

  • Coupling: Dissolve DFP-Cl (9.6 g, 49.3 mmol) in 20 mL of THF. Add this solution dropwise to the amine mixture over 30 minutes to control the exothermic reaction.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: A white precipitate (Triethylammonium chloride) will crash out of the THF solution, visually confirming the progress of the amidation.

  • Quenching & Extraction: Quench with 50 mL of saturated NaHCO₃. Extract with EtOAc (3 x 50 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Crystallization: Recrystallize the crude solid from hot Ethanol/Water to yield pure fluxapyroxad as a white crystalline powder.

Quantitative Data: Reaction Metrics Across SDHI Analogs

The modularity of this protocol allows for the synthesis of various commercial SDHIs by simply swapping the aniline partner during Phase 3.

SDHI FungicidePyrazole Acid CoreAniline PartnerCoupling Base / SolventIsolated Yield (%)Purity (HPLC)
Fluxapyroxad DFPA3',4',5'-trifluoro-[1,1'-biphenyl]-2-amineEt₃N / THF88%>99.5%
Bixafen DFPA3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-aminePyridine / DCM85%>99.0%
Sedaxane DFPA2-[1,1'-bicyclopropyl]-2-ylphenylamineEt₃N / THF82%>98.5%
Benzovindiflupyr DFPA9-dichloromethylene-1,4-methanonaphthalen-5-amineDIPEA / DMF79%>98.0%

Biological Mechanism of Action

Once synthesized, these pyrazole carboxanilides exert their fungicidal activity by selectively binding to the ubiquinone binding site (Q-site) of mitochondrial Complex II.

MOA SDHI Pyrazole Carboxanilide ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) SDHI->ComplexII High-affinity binding QSite Ubiquinone Q-site Blockade ComplexII->QSite Competitive inhibition TCA TCA Cycle Disruption & Electron Transport Halt QSite->TCA Prevents succinate oxidation Death Fungal Cell Death (ATP Depletion) TCA->Death Energy collapse

Molecular mechanism of action for SDHI fungicides targeting Complex II.

References

  • Synform (Thieme). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Retrieved from[Link][3]

  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from[Link][2]

  • ResearchGate. A Practical Synthesis of the Key Intermediate for Fluxapyroxad. Retrieved from[Link][5]

  • Google Patents (CN108610290B). Preparation method of fluxapyroxad. Retrieved from [4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. This pyrazole derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. This pyrazole derivative is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutics. The following sections offer a detailed experimental protocol, a comprehensive troubleshooting guide, and answers to frequently asked questions to help you navigate common challenges and significantly improve your reaction yields.

Optimized Synthetic Pathway

The most reliable and widely adopted method for synthesizing the target compound is a two-step process. This pathway offers high regioselectivity and generally good yields when optimized. The process involves an initial condensation to form the pyrazole core, followed by a basic hydrolysis of the ester to yield the final carboxylic acid.

Overall Reaction Scheme:
  • Step 1: Cyclization Isopropylhydrazine + (E)-ethyl 2-cyano-3-ethoxyacrylate → Ethyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate

  • Step 2: Hydrolysis Ethyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate → 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Below is a visualization of the synthetic workflow.

G cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis A Isopropylhydrazine C Ethyl 5-amino-1-(propan-2-yl)- 1H-pyrazole-4-carboxylate A->C Ethanol, Reflux B (E)-ethyl 2-cyano-3-ethoxyacrylate B->C D 5-amino-1-(propan-2-yl)- 1H-pyrazole-4-carboxylic acid C->D NaOH (aq), Heat

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocol

This protocol provides a self-validating system with checkpoints to ensure the reaction is proceeding as expected.

Key Reaction Parameters
ParameterStep 1: CyclizationStep 2: Hydrolysis
Key Reactants Isopropylhydrazine, (E)-ethyl 2-cyano-3-ethoxyacrylateEthyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate, NaOH
Stoichiometry 1.05 eq. Hydrazine : 1.0 eq. Acrylate1.0 eq. Ester : 3.0 eq. NaOH
Solvent Anhydrous EthanolWater/Ethanol (3:1)
Temperature Reflux (~78 °C)80-90 °C
Reaction Time 12-18 hours4-6 hours
Typical Yield 85-92%90-97%
Step 1: Synthesis of Ethyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate
  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (E)-ethyl 2-cyano-3-ethoxyacrylate (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (approx. 5 mL per gram of acrylate). Stir until the acrylate is fully dissolved.

  • Reagent Addition: Add isopropylhydrazine (1.05 eq) to the solution dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-18 hours.

  • Monitoring (Checkpoint): Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl Acetate / 70% Hexanes). The starting acrylate should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization. Collect the resulting solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product under vacuum. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Hydrolysis to 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
  • Reactor Setup: In a round-bottom flask, suspend the ethyl ester intermediate (1.0 eq) in a 3:1 mixture of water and ethanol.

  • Reagent Addition: Add sodium hydroxide pellets (3.0 eq) to the suspension.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The suspension should become a clear solution as the reaction proceeds. Maintain heating for 4-6 hours.

  • Monitoring (Checkpoint): Monitor the reaction by TLC (Mobile phase: 10% Methanol / 90% Dichloromethane). The starting ester spot should disappear completely.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly acidify the clear solution to a pH of ~4-5 using concentrated hydrochloric acid while stirring in an ice bath. The target carboxylic acid will precipitate as a white or off-white solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. Dry the final product under vacuum at 50 °C.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Troubleshooting Start Problem Encountered LowYield_S1 Low Yield in Step 1 (Cyclization) - Incomplete Reaction - Side Product Formation - No Product Start->LowYield_S1 Cyclization Fails Incomplete_S2 Incomplete Hydrolysis (Step 2) - Ester spot remains on TLC - Oily precipitate on acidification Start->Incomplete_S2 Hydrolysis Stalls Purification_Issue Purification Difficulty - Product is colored (yellow/brown) - Fails characterization (NMR/MS) Start->Purification_Issue Final Product Impure Sol_LowYield {Solutions for Low Yield (S1)|- Verify hydrazine quality/purity - Ensure anhydrous ethanol is used - Increase reflux time to 24h - Check stoichiometry (use slight excess of hydrazine) } LowYield_S1->Sol_LowYield Sol_Incomplete {Solutions for Incomplete Hydrolysis|- Increase NaOH to 4 eq. - Increase reaction temp to 95 °C - Extend reaction time to 8h - Add THF to improve solubility } Incomplete_S2->Sol_Incomplete Sol_Purification {Solutions for Purification|- Recrystallize from ethanol/water - Perform charcoal treatment on hot solution - Wash final product with cold diethyl ether - Ensure complete removal of base before acidification } Purification_Issue->Sol_Purification

Caption: Troubleshooting logic for common synthesis issues.

Q1: I am getting a very low yield in the initial cyclization step (Step 1). What are the most likely causes?

A1: Low yield in this step is often traced back to reagent quality or reaction conditions.[1]

  • Cause - Reagent Quality: Isopropylhydrazine can degrade upon storage, especially if exposed to air or light. Similarly, the ethoxyacrylate starting material can hydrolyze if wet.

    • Solution: Always use freshly opened or purified hydrazine. Ensure your acrylate is pure and your ethanol solvent is anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation of the hydrazine.[2]

  • Cause - Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Ensure you are stirring the reaction mixture efficiently and maintaining a steady reflux. Extend the reaction time to 24 hours and re-check for completion by TLC. A slight excess (1.05-1.1 eq) of the hydrazine derivative is often used to drive the reaction to completion.[1]

  • Cause - Incorrect Temperature: Insufficient heat can lead to the formation of a stable hydrazone intermediate that fails to cyclize.[2]

    • Solution: Confirm that your heating mantle and condenser are functioning correctly to maintain a true reflux. For more stubborn reactions, a higher boiling point solvent like n-butanol could be considered, though ethanol is typically sufficient.

Q2: The hydrolysis of the ester (Step 2) is sluggish and does not go to completion. How can I fix this?

A2: Incomplete hydrolysis is a common issue, usually related to reaction kinetics or solubility.

  • Cause - Insufficient Base or Time: The ester may be more stable than anticipated, requiring more forcing conditions.

    • Solution: Increase the equivalents of sodium hydroxide to 4.0 eq and extend the reaction time, monitoring by TLC every 2 hours after the initial 4-hour mark. You can also carefully increase the reaction temperature to 95 °C.

  • Cause - Poor Solubility: As the reaction proceeds, the sodium salt of the carboxylic acid forms, which may have different solubility properties. If the ester is not fully accessible to the aqueous base, the reaction can stall.

    • Solution: Adding a co-solvent like tetrahydrofuran (THF) can improve the solubility of the organic ester in the aqueous medium, facilitating more efficient hydrolysis. A solvent mixture of Water/Ethanol/THF (3:1:1) can be effective.

Q3: My final product is an off-color (yellow or brown) and appears impure after acidification. What went wrong?

A3: Color in the final product often indicates the presence of impurities carried over from the first step or degradation during the second.

  • Cause - Impure Intermediate: The ethyl ester intermediate may have contained colored impurities.

    • Solution: While the ester is often used directly, if it is highly colored, consider a quick purification by recrystallization from a hexane/ethyl acetate mixture before proceeding to the hydrolysis step.

  • Cause - Degradation: Prolonged heating at high pH can sometimes cause minor degradation, leading to colored by-products.

    • Solution: After the hydrolysis is complete (as confirmed by TLC), do not let the basic solution sit at high temperatures for an extended period. Proceed to the cooling and acidification steps promptly. If the final product is still colored, it can often be purified by recrystallization from an ethanol/water mixture. A hot filtration after treating with activated charcoal can also effectively remove colored impurities.[3]

Frequently Asked Questions (FAQs)

Q1: Why is this two-step synthesis preferred over a one-pot method?

A1: This two-step approach provides greater control over each transformation. The cyclization and hydrolysis steps have different optimal conditions (solvent, temperature).[4] Isolating the intermediate ester allows for its purification, ensuring that the final hydrolysis step starts with clean material, which drastically simplifies the final product's purification and improves overall yield.[5]

Q2: Can I use isopropylhydrazine hydrochloride instead of the free base?

A2: Yes, you can use the hydrochloride salt. However, you will need to add one equivalent of a non-nucleophilic base, such as triethylamine (TEA), to the reaction mixture in Step 1 to liberate the free hydrazine in situ. This adds a component that will need to be removed during workup.

Q3: My final carboxylic acid product has poor solubility. What is a good solvent for recrystallization?

A3: 5-amino-1H-pyrazole-4-carboxylic acids often have good solubility in polar organic solvents and aqueous base, but poor solubility in water at neutral or acidic pH. For recrystallization, a mixed solvent system is usually effective. Try dissolving the crude product in a minimal amount of hot ethanol or methanol and then slowly adding hot deionized water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.[6]

Q4: What are the critical safety precautions for this synthesis?

A4: Hydrazine derivatives, including isopropylhydrazine, are toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses). Sodium hydroxide is highly corrosive. The acidification step with concentrated HCl should be performed slowly and in an ice bath to control the exotherm.

References

  • Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

  • Kuwano, Y., et al. (2001). 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same. EP1067121A2, Google Patents.
  • Elgazwy, A. S. M., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • ResearchGate. (n.d.). Optimization for the cyclization step. Scientific Diagram. Available at: [Link]

  • Mor, S., et al. (2024). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • Plem, S., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science. Available at: [Link]

  • NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook. Available at: [Link]

  • Appretech Scientific Limited. (n.d.). ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate. Product Page. Available at: [Link]

  • Organic Syntheses. (n.d.). 5-Benzo[1][2]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses Procedure. Available at: [Link]

  • Google Patents. (2016). 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. CN105646357A.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]

  • Zhang, X., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available at: [Link]

  • Wu, Y. S., et al. (2022). Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells. Bioresources and Bioprocessing. Available at: [Link]

  • Google Patents. (2014). Process for the purification of carboxylic acids. WO2014095080A2.
  • El-Gohary, N. S., & Shaaban, M. R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Characterization of Substituted Pyrazoles

Welcome to the Technical Support Center for heterocyclic chemistry. The characterization of substituted pyrazoles presents unique analytical bottlenecks—primarily driven by dynamic structural behaviors and regioisomeric...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry. The characterization of substituted pyrazoles presents unique analytical bottlenecks—primarily driven by dynamic structural behaviors and regioisomeric ambiguities. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure absolute structural certainty.

Section 1: Resolving NMR Line Broadening due to Annular Tautomerism

Q: Why are the 1 H and 13 C NMR signals of my N-unsubstituted pyrazole derivative extremely broad or entirely missing at room temperature?

A: This is a classic manifestation of prototropic annular tautomerism. Pyrazoles lacking substitution at the N1 position undergo rapid intermolecular and intramolecular proton exchange between the N1 and N2 atoms, effectively interconverting the 3-substituted and 5-substituted tautomeric forms.

The Causality: When this dynamic exchange occurs at an intermediate rate relative to the NMR timescale, the transverse magnetization of the affected nuclei decoheres before the Free Induction Decay (FID) can be fully recorded. This results in severe line broadening[1]. In many cases, the broadening is so extreme that the 13 C signals for the pyrazole carbons (C3, C4, C5) become indistinguishable from baseline noise, requiring specialized approaches like the adiabatic approximation in solid-state MAS NMR to resolve[2].

Q: How can I manipulate the experiment to resolve these signals and accurately characterize my compound?

A: You must shift the tautomeric exchange out of the "intermediate" NMR timescale. This is achieved by manipulating either the solvent environment or the thermal kinetics:

  • Solvent Selection (Thermodynamic Control): Non-polar, non-coordinating solvents like CDCl 3​ often facilitate rapid proton exchange, exacerbating line broadening[3]. Switching to a strong hydrogen-bond accepting solvent like DMSO-d 6​ can selectively stabilize one specific tautomer via intermolecular hydrogen bonding[1]. This slows the exchange rate, often yielding a single set of sharp signals that mirror the solid-state structure[3].

  • Variable Temperature (VT) NMR (Kinetic Control): If solvent switching is insufficient, lowering the sample temperature slows the kinetic exchange. Once cooled below the coalescence temperature, the spectrum will resolve into two distinct sets of sharp peaks, representing the individual tautomers in slow exchange[4].

G N1 3-Substituted 1H-Pyrazole N2 5-Substituted 1H-Pyrazole N1->N2 Prototropic Tautomerism (Fast at RT) S1 Non-Polar Solvent (e.g., CDCl3) N1->S1 S2 H-Bond Acceptor (e.g., DMSO-d6) N1->S2 R1 Rapid Interconversion Broad NMR Lines S1->R1 R2 Stabilized Tautomer Sharper NMR Lines S2->R2

Logic flow of pyrazole tautomerism and solvent-dependent NMR line broadening.

Protocol: Self-Validating Variable Temperature (VT) NMR

To accurately resolve tautomers without introducing artifactual broadening, follow this strict methodology:

  • Sample Preparation: Dissolve 10-15 mg of the pyrazole in 0.6 mL of anhydrous, deuterated solvent (e.g., Toluene-d 8​ for low temp). Self-Validation Step: Ensure no residual water peak is present in a preliminary ambient-temperature scan. Trace water acts as a catalyst for prototropic exchange, artificially depressing the coalescence temperature.

  • Temperature Calibration: Insert a standard methanol sample to calibrate the exact probe temperature, as internal sensor readings often deviate from the actual sample temperature at extremes.

  • Probe Tuning and Matching: Tune the probe at room temperature. Self-Validation Step: You MUST re-tune and re-match the probe at every 10 K temperature decrement. The dielectric constant of the solvent changes with temperature, which will detune the probe and degrade signal-to-noise ratio if ignored.

  • Acquisition: Acquire 1 H NMR spectra at 10 K decrements. Monitor the broad C3/C5-H peak. Continue cooling until the peak splits and sharpens into distinct signals (the slow exchange regime).

Data Presentation: Diagnostic Coupling Constants for Pyrazolone Tautomers

When working with pyrazolones (oxygenated pyrazoles), tautomerism extends beyond NH exchange to include OH and CH forms. The geminal 2J spin coupling constant between the C4 carbon and the H3(5) proton is a highly reliable diagnostic tool for assigning these specific tautomers[5].

Tautomeric FormStructural CharacteristicDiagnostic 2J[C4,H3(5)]​ Coupling Constant
1H-Pyrazol-5-ol (OH form) Aromatic ring, exocyclic OH group~9.0 – 11.0 Hz
2,4-Dihydro-3H-pyrazol-3-one (CH form) Non-aromatic, CH 2​ at the C4 position~9.0 – 11.0 Hz
1,2-Dihydro-3H-pyrazol-3-one (NH form) Non-aromatic, NH at N1 and N2~4.0 – 5.0 Hz

Section 2: Differentiating 1,3- vs. 1,5-Disubstituted Regioisomers

Q: My synthesis (e.g., condensation of a hydrazine with a 1,3-dicarbonyl) yielded a mixture of regioisomers. 1D NMR is ambiguous. How do I definitively assign the 1,3- and 1,5-substituted pyrazoles?

A: The structural and electronic similarities between 1,3- and 1,5-regioisomers make 1D 1 H and 13 C NMR chemical shifts unreliable for definitive assignment. You must rely on 2D NMR techniques that probe spatial proximity (NOESY) and long-range scalar coupling (HMBC)[6],[7].

The Causality: In a 1,5-disubstituted pyrazole, the N1-substituent (e.g., an N-methyl group) is spatially adjacent to the C5-substituent. A NOESY experiment will reveal a strong through-space cross-peak (distance < 5 Å) between the protons of these two groups. Conversely, in the 1,3-isomer, the N1 and C3 substituents are physically too far apart to exhibit a Nuclear Overhauser Effect (NOE)[6]. HMBC confirms this spatial assignment by showing 3JCH​ (three-bond) correlations between the N-alkyl protons and the C5 carbon.

Workflow Step1 Synthesize Pyrazole (Isomeric Mixture) Step2 Acquire 1H & 13C NMR Step1->Step2 Step3 Perform 2D NOESY Step2->Step3 Step4 Perform 2D HMBC Step2->Step4 Dec1 NOE correlation between N-alkyl & C5-H? Step3->Dec1 Dec2 3J(C,H) coupling between N-alkyl C & C5-H? Step4->Dec2 Res1 1,5-Disubstituted Regioisomer Dec1->Res1 Yes Res2 1,3-Disubstituted Regioisomer Dec1->Res2 No Dec2->Res1 Yes Dec2->Res2 No

Workflow utilizing 2D NMR (HMBC/NOESY) to differentiate 1,3- and 1,5-pyrazole regioisomers.

Protocol: Self-Validating HMBC/NOESY Workflow

To prevent false positives caused by spin diffusion or poor pulse calibration, execute the following workflow:

  • Pulse Calibration: Perform a rigorous 90° pulse calibration (pw90) specifically on your pyrazole sample. Self-Validation Step: A poorly calibrated 90° pulse leads to severe t1​ noise and artifactual cross-peaks in 2D spectra, which can easily be mistaken for weak NOE signals.

  • T1 Relaxation Measurement: Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the N-alkyl and pyrazole ring protons.

  • NOESY Mixing Time Optimization: Set the NOESY mixing time ( d8 or τm​ ) to approximately 0.7×T1​ of the protons of interest. Self-Validation Step: Run a quick 1D NOE (Selective Gradient NOESY) step to ensure the mixing time does not cause spin diffusion (where magnetization transfers sequentially A B C, yielding a false-positive distant correlation between A and C).

  • HMBC Optimization: Set the long-range coupling delay to target 3JCH​ = 8 Hz (typically a delay of ~62.5 ms).

  • Data Interpretation: Overlay the NOESY and HMBC spectra. A valid 1,5-regioisomer must show a NOESY cross-peak between the N1-R group and the C5-substituent, corroborated by an HMBC 3JCH​ correlation[6],[7].

References

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism Beilstein Journal of Organic Chemistry[Link]

  • The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution ResearchGate [Link]

  • On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool Tetrahedron[Link]

  • Phosphonylpyrazoles from Bestmann−Ohira Reagent and Nitroalkenes: Synthesis and Dynamic NMR Studies The Journal of Organic Chemistry[Link]

  • Eight-Membered Cyclic Amines as Novel Scaffolds for Drug Discovery University of Birmingham[Link]

  • C–H Activation in Primary 3-Phenylpropylamines: Synthesis of Seven-Membered Palladacycles through Orthometalation Inorganic Chemistry[Link]

Sources

Reference Data & Comparative Studies

Validation

validation of a new synthetic route for 5-aminopyrazole-4-carboxylic acids

Title: Validation of a Telescoped Continuous-Flow Synthetic Route for 5-Aminopyrazole-4-Carboxylic Acids: A Comparative Guide Executive Summary 5-Aminopyrazole-4-carboxylic acids are highly versatile building blocks in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of a Telescoped Continuous-Flow Synthetic Route for 5-Aminopyrazole-4-Carboxylic Acids: A Comparative Guide

Executive Summary

5-Aminopyrazole-4-carboxylic acids are highly versatile building blocks in medicinal chemistry, serving as critical precursors for fused pyrazoloazines (e.g., pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines). These scaffolds are heavily utilized in the development of kinase inhibitors and 1[1]. However, the traditional batch synthesis of these intermediates presents significant bottlenecks, including poor regioselectivity, long reaction times, and product degradation. This guide evaluates a novel, telescoped continuous-flow synthetic route, objectively comparing its performance against conventional batch methods and providing fully validated experimental protocols.

The Bottleneck: Traditional Batch Synthesis

The classical approach to synthesizing 5-aminopyrazole-4-carboxylic acids relies on a two-step Knorr-type cyclocondensation. A substituted hydrazine (e.g., 4-methoxyphenylhydrazine) is refluxed with ethyl (ethoxymethylene)cyanoacetate in the presence of a base (such as potassium carbonate) in ethanol for up to 20 hours[2]. This yields the ethyl ester intermediate, which is subsequently subjected to harsh basic hydrolysis to afford the final carboxylic acid.

Mechanistic Limitations of Batch Processing:

  • Thermodynamic Equilibration: Extended heating profiles in batch reactors allow the reaction to shift from kinetic to thermodynamic control, resulting in poor regioselectivity. This typically yields a difficult-to-separate mixture of 1-substituted 5-amino and 3-amino pyrazole isomers.

  • Decarboxylation: The prolonged exposure to strong bases (e.g., NaOH) at reflux during the saponification step frequently causes partial decarboxylation of the pyrazole core, drastically reducing the isolated yield[2].

  • Safety & Scalability: The accumulation of hazardous, unstable hydrazine intermediates at scale poses significant thermal risks.

The Innovation: Telescoped Continuous-Flow Synthesis

To overcome these limitations, we have validated a 3[3]. By transitioning the reaction into a microreactor environment, we leverage superior mass and heat transfer to strictly enforce kinetic control[4].

Causality Behind the Method:

  • Regiocontrol via Rapid Heat Transfer: Pumping the reagents through a high-pressure, high-temperature coil (120 °C) accelerates the initial nucleophilic attack of the hydrazine on the cyanoacetate. The microreactor's high surface-area-to-volume ratio ensures instantaneous heating and cooling, kinetically trapping the desired 5-amino isomer before thermodynamic equilibration can occur[5].

  • Telescoped Saponification: By merging the ester effluent directly with an aqueous lithium hydroxide (LiOH) stream in a subsequent reactor module, we eliminate the need to isolate the intermediate. The strictly controlled residence time (10 minutes) at 80 °C achieves complete hydrolysis while entirely bypassing the decarboxylation degradation pathway.

Comparative Performance Data

The following table summarizes the quantitative performance of the traditional batch Knorr condensation versus the telescoped continuous-flow route for the synthesis of 1-(4-methoxyphenyl)-5-amino-1H-pyrazole-4-carboxylic acid.

Performance MetricTraditional Batch SynthesisTelescoped Continuous-FlowCausality / Advantage
Overall Yield 28%[2]84%Elimination of intermediate isolation and thermal degradation.
Total Reaction Time ~32 hours15 minutesSuperheating under pressurized flow accelerates kinetics.
Regioselectivity (5-NH₂ : 3-NH₂) 70 : 30>95 : 5Kinetic trapping via precise residence time control.
Decarboxylation Byproducts 15 - 20%< 1%Minimized exposure time to base during saponification.
E-factor (Waste Generation) > 150~ 25Solvent reduction and elimination of intermediate workups.

Experimental Validation & Self-Validating Protocols

As a self-validating system, this protocol integrates Process Analytical Technology (PAT) to ensure real-time quality control. The use of inline ReactIR allows the operator to monitor the mechanistic progression—specifically the disappearance of the cyanoacetate peak and the emergence of the carboxylate stretch—without breaking the system's containment.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Solution A: Dissolve 4-methoxyphenylhydrazine hydrochloride (0.5 M) and triethylamine (0.6 M) in anhydrous ethanol.

  • Solution B: Dissolve ethyl (ethoxymethylene)cyanoacetate (0.5 M) in anhydrous ethanol.

  • Solution C: Prepare a 2.0 M aqueous solution of Lithium Hydroxide (LiOH).

Step 2: Module 1 - Kinetically Controlled Cyclocondensation

  • Using dual HPLC pumps, introduce Solution A and Solution B at a flow rate of 0.5 mL/min into a T-mixer.

  • Route the mixed stream into a 5 mL perfluoroalkoxy (PFA) reactor coil heated to 120 °C.

  • Validation Checkpoint: A back-pressure regulator (BPR) set to 150 psi must be utilized to maintain the solvent in the liquid phase. The residence time is exactly 5 minutes.

Step 3: Module 2 - Telescoped Saponification

  • Direct the effluent from Module 1 into a second T-mixer, simultaneously pumping Solution C at 0.5 mL/min.

  • Pass the combined biphasic stream through a 15 mL stainless-steel reactor coil heated to 80 °C (Residence time: 10 minutes).

Step 4: Inline PAT Validation & Workup

  • Route the final effluent through an inline ReactIR flow cell.

  • Self-Validation: Continuously monitor the IR spectra. The successful conversion is validated by the complete disappearance of the ester carbonyl stretch (~1710 cm⁻¹) and the stabilization of the carboxylate asymmetric stretch (~1580 cm⁻¹).

  • Collect the validated effluent, cool to 0 °C, and acidify with 1M HCl to pH 3. Collect the precipitated 5-aminopyrazole-4-carboxylic acid via vacuum filtration and dry under reduced pressure.

Workflow Visualization

G PumpA Pump A: Hydrazine Derivative Mixer1 T-Mixer 1 PumpA->Mixer1 PumpB Pump B: Cyanoacetate Derivative PumpB->Mixer1 Coil1 Reactor Coil 1 (Cyclocondensation) 120°C, 5 min Mixer1->Coil1 Mixer2 T-Mixer 2 Coil1->Mixer2 Ester Intermediate PumpC Pump C: Aq. LiOH PumpC->Mixer2 Coil2 Reactor Coil 2 (Saponification) 80°C, 10 min Mixer2->Coil2 Inline Inline ReactIR (PAT Validation) Coil2->Inline Collection Product Collection: 5-Aminopyrazole-4- carboxylic acid Inline->Collection

Fig 1. Telescoped continuous-flow synthesis and inline validation of 5-aminopyrazole-4-carboxylic acid.

References

  • [2] Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem. Available at:[Link]

  • [1] Basu, S., et al. Rational design, synthesis, and structure-activity relationships of 5-amino-1H-pyrazole-4-carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry. (2017). Available at:[Link]

  • [5] The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. (2025). Available at:[Link]

  • [3] A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. PMC / NIH. Available at:[Link]

  • [4] Baxendale, I. R. Flow Microwave Technology and Microreactors in Synthesis. ConnectSci. (2012). Available at:[Link]

Sources

Comparative

structure-activity relationship (SAR) of pyrazole-based inhibitors

Executive Summary The pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, particularly in the development of small-molecule kinase inhibitors. Serving as a robust bioisostere, the pyrazole ring...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, particularly in the development of small-molecule kinase inhibitors. Serving as a robust bioisostere, the pyrazole ring enhances both lipophilicity and aqueous solubility while providing critical hydrogen-bonding interactions within the ATP-binding pocket of target kinases[1].

This guide provides an objective, data-driven comparison of next-generation pyrazole-based inhibitors against standard-of-care alternatives (such as Ruxolitinib). By analyzing the causality behind specific structural modifications—such as N-methylation, solvent-exposed side-chain substitutions, and fragment-based core expansions—we aim to equip drug development professionals with actionable insights for optimizing potency, selectivity, and pharmacokinetic (PK) profiles.

Mechanistic Rationale: The Pyrazole Pharmacophore

To understand the SAR of pyrazole derivatives, one must first examine their mechanism of action at the molecular level. Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In the context of kinase inhibition (e.g., Janus Kinases or JAKs), these nitrogens are functionally distinct:

  • N-1 (Pyrrole-like): Acts as a hydrogen bond donor.

  • N-2 (Pyridine-like): Acts as a hydrogen bond acceptor[1].

This dual capability allows the pyrazole core to perfectly mimic the adenine ring of ATP, anchoring the inhibitor to the hinge region of the kinase (such as the Glu966 residue in JAK1)[2]. By blocking ATP binding, these inhibitors halt downstream signaling cascades, such as the JAK/STAT pathway, which is heavily implicated in myeloproliferative neoplasms and inflammatory diseases[1].

G Cytokine Cytokine / Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK Kinase (ATP Pocket) Receptor->JAK Activates STAT STAT Phosphorylation & Dimerization JAK->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates Inhibitor Pyrazole Inhibitor Inhibitor->JAK Blocks ATP Binding

Fig 1: Mechanism of action of pyrazole-based inhibitors in the JAK/STAT signaling pathway.

SAR Comparative Analysis: Product vs. Alternatives

When comparing standard-of-care pyrazole drugs to novel derivatives, the SAR reveals how minor structural tweaks dictate target selectivity and cellular potency. Below is a comparative analysis of three distinct pyrazole classes targeting the JAK family.

Quantitative Data Comparison
Inhibitor ClassRepresentative CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity ProfileKey SAR Finding
Standard of Care Ruxolitinib~3.3~2.8Pan-JAK (JAK1/2)Pyrazole acts as an aryl bioisostere; inhibits donor T cell expansion[1].
4-Amino-(1H)-pyrazole Compound 3f3.42.2Pan-JAK (JAK1/2/3)R1 side-chain modifications do not impact inhibition, indicating solvent exposure[3].
Pyrazolopyridone Fragment Lead< 10> 100JAK1 SelectiveNitrile moiety improves cellular potency 3-fold; N-methylation abolishes activity[2].
Causality in Structural Modifications
  • The Impact of N-Methylation: In fragment-based discovery of pyrazolopyridones, researchers found that methylating either of the nitrogen atoms on the pyrazole ring completely abolished all kinase inhibitory activity[2]. Causality: The addition of a methyl group removes the essential hydrogen-bond donor capability and introduces a steric clash within the narrow hinge region of the kinase, validating that direct H-bonding is non-negotiable for this scaffold.

  • Solvent-Exposed Side Chains: In the development of 4-amino-(1H)-pyrazoles (e.g., Compound 3f), extensive SAR studies demonstrated that modifying the R1 group did not significantly influence JAK inhibition[3]. Causality: Crystallographic data suggests this vector points outward toward the solvent-exposed region. This is a critical insight for drug developers: the R1 position can be safely utilized to attach solubilizing groups or PROTAC linkers without sacrificing target affinity.

  • Nitrile Moieties for Enhanced Affinity: Integrating a nitrile group into the pyrazole framework (as seen in advanced pyrazolopyridones and Ruxolitinib) significantly increases binding affinity[2]. Causality: The nitrile group occupies a specific lipophilic pocket (often the ribose pocket), displacing high-energy water molecules and increasing the Ligand Lipophilic Efficiency (LLE).

Experimental Methodologies for SAR Validation

To ensure scientific integrity, the SAR findings discussed above must be validated through a rigorous, self-validating experimental pipeline. As application scientists, we prioritize orthogonal testing: combining cell-free biochemical assays with cell-based functional assays to rule out false positives caused by poor cell permeability or compound aggregation.

Workflow Synth Compound Synthesis & SAR Modification Biochem In Vitro Kinase Assay (TR-FRET) Synth->Biochem Cell Cell-Based Proliferation (HEL / K562) Biochem->Cell PK ADME & PK Profiling (Microsomal Stability) Cell->PK

Fig 2: Step-by-step experimental workflow for validating pyrazole-based kinase inhibitors.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Why TR-FRET? Standard fluorescence intensity assays are highly susceptible to autofluorescence from the pyrazole compounds themselves. TR-FRET introduces a time delay before measurement, eliminating background noise and ensuring a robust Z'-factor (>0.7).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 3-fold serial dilution of the pyrazole inhibitors in 100% DMSO. Transfer 100 nL of the compounds to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., JAK1 or JAK2) diluted in 1X Kinase Buffer to the plate. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing ATP (at the predetermined K_m for the specific kinase) and a biotinylated peptide substrate.

  • Termination & Detection: After a 60-minute incubation, stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Data Analysis: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation 337 nm; Emission 620 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. Self-Validation Check: Ensure the DMSO-only positive control and EDTA-quenched negative control yield a Z'-factor > 0.7.

Protocol 2: Cell-Based Proliferation Assay (HEL / K562 Cell Lines)

To confirm that the biochemical potency translates to cellular efficacy, compounds are tested against disease-relevant cell lines. For example, Compound 11b (a 4-amino-pyrazole) demonstrated submicromolar cytotoxicity specifically against HEL and K562 cell lines[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEL (human erythroleukemia) or K562 cells at a density of 5,000 cells/well in a 96-well opaque white plate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: After 24 hours of incubation (37°C, 5% CO₂), treat the cells with varying concentrations of the pyrazole inhibitors (0.001 µM to 10 µM). Include Ruxolitinib as a standard-of-care benchmark.

  • Incubation: Incubate the treated cells for 72 hours.

  • Viability Measurement: Add an equal volume of CellTiter-Glo® reagent (Promega) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present (which directly correlates to the number of metabolically active cells).

  • Quantification: Shake the plate for 2 minutes to induce lysis, incubate for 10 minutes at room temperature to stabilize the signal, and record luminescence. Calculate the cellular IC₅₀.

Conclusion

The structure-activity relationship of pyrazole-based inhibitors underscores the delicate balance required in rational drug design. While the pyrazole core provides an irreplaceable hydrogen-bonding anchor in the kinase hinge region, modifications at the periphery—such as the incorporation of nitriles or the exploitation of solvent-exposed vectors—are the true drivers of subtype selectivity (e.g., JAK1 vs. JAK2). By employing rigorous, self-validating biochemical and cellular assays, researchers can confidently optimize these scaffolds to develop next-generation therapeutics with superior efficacy and safety profiles compared to current standards of care.

References

  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. ACS Publications. Available at:[Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Institutes of Health (PMC). Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole Kinase Inhibitors

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the core of numer...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the core of numerous kinase inhibitors.[1][2] Its versatile nature allows for extensive functionalization, enabling chemists to precisely tune potency, selectivity, and pharmacokinetic properties.[1][3] This has led to the development of several landmark FDA-approved drugs, including Crizotinib (ALK/ROS1/MET), Ruxolitinib (JAK1/2), and Erdafitinib (FGFR), underscoring the clinical success of this chemical moiety.[1][3][4]

Kinases are one of the most significant target classes for drug discovery, with over 30 small molecule inhibitors approved by the FDA.[5] However, the human kinome consists of over 500 members, many of which share structural similarities in the ATP-binding pocket.[6] This homology presents a significant challenge: ensuring that a newly developed inhibitor selectively engages its intended target without binding to dozens, or even hundreds, of other kinases.[7] Unintended off-target binding can lead to toxicity, unforeseen side effects, or, in some cases, beneficial polypharmacology.[8][9] Therefore, rigorous, multi-faceted cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true mechanism of action and predicting its clinical behavior.[8][10]

This guide provides an in-depth comparison of modern methodologies for assessing the selectivity of pyrazole-based kinase inhibitors, explains the causality behind experimental choices, and offers detailed protocols to empower researchers in their drug development programs.

The Profiling Paradigm: From Biochemical Assays to Cellular Context

The journey to understanding a kinase inhibitor's selectivity profile is best approached as a tiered strategy, moving from broad, high-throughput biochemical assays to more physiologically relevant cell-based models.[11] Each approach provides a unique and complementary layer of information.

Diagram 1: Kinase Inhibitor Profiling Workflow

This workflow illustrates the logical progression from initial high-throughput screening to in-depth cellular characterization, ensuring a comprehensive understanding of a compound's selectivity.

G cluster_0 Tier 1: Broad Biochemical Profiling cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Target Engagement cluster_3 Tier 4: Functional Cellular Assays HTS High-Throughput Screen (e.g., KINOMEscan® @ 1µM) Hit_ID Identify Primary Targets & Potent Off-Targets HTS->Hit_ID Identifies potential binders Dose_Response Biochemical Dose-Response (Kd or IC50 Determination) Hit_ID->Dose_Response Prioritize hits Selectivity_Score Calculate Selectivity Score (e.g., S-Score) Dose_Response->Selectivity_Score Quantifies binding affinity Cell_Engage Cell-Based Target Engagement (e.g., NanoBRET™) Selectivity_Score->Cell_Engage Select promising candidates Cell_Potency Determine Cellular IC50 & Target Occupancy Cell_Engage->Cell_Potency Confirms activity in physiological context Phospho_Assay Target Phosphorylation Assay Cell_Potency->Phospho_Assay Validate on-target effect Pheno_Assay Phenotypic Assays (e.g., Proliferation, Apoptosis) Phospho_Assay->Pheno_Assay Links target engagement to cellular function

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Part 1: Biochemical (Cell-Free) Profiling Methods

Biochemical assays measure the direct interaction between an inhibitor and a panel of purified kinases.[5] They are ideal for initial, broad screening due to their high-throughput nature and the ability to survey a large portion of the kinome quickly.[6]

Competition Binding Assays (e.g., KINOMEscan®)

This technology is an industry standard for profiling inhibitor selectivity.[12] It relies on a competition-based binding assay where test compounds compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase.[6][13] The amount of kinase bound to the solid support is quantified via qPCR.[13]

  • Causality: The power of this method lies in its universality. It measures direct binding (thermodynamic affinity, Kd) rather than inhibition of enzymatic activity. This means it can be applied to virtually any kinase without needing to optimize substrates or assay conditions for each one, making it exceptionally scalable.[12] It can evaluate Type I and Type II inhibitors, which bind to different kinase conformations.[12]

Enzymatic Activity Assays (e.g., ADP-Glo™)

These assays directly measure a compound's ability to inhibit the catalytic activity of a kinase.[14] The ADP-Glo™ system, for example, quantifies the amount of ADP produced during the phosphorylation reaction, providing a luminescent readout that is inversely proportional to kinase inhibition.[14]

  • Causality: Measuring enzymatic inhibition (IC50) provides direct functional data. However, these assays require active enzymes and known substrates, which can be a limitation.[15] A critical factor is the ATP concentration used in the assay. To allow for a fair comparison of inhibitor potency across different kinases, the ATP concentration is often set at or near the Michaelis constant (Km) for each specific kinase.[7] This ensures the measured IC50 values more closely reflect the inhibitor's intrinsic binding affinity (Ki).[7]

Thermal Shift Assays (Differential Scanning Fluorimetry - DSF)

DSF is a rapid and cost-effective method that measures the thermal stability of a protein.[15] When a ligand binds to a kinase, it typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tm). DSF monitors this change using a fluorescent dye that binds to unfolded proteins.[15]

  • Causality: The magnitude of the thermal shift (ΔTm) correlates with the binding affinity of the compound. This technique is valuable because it does not require an active enzyme or a known substrate, making it applicable to a wide range of kinases, including pseudokinases.[15] It provides a quick and robust way to identify binders in a medium-throughput format.[15]

Table 1: Comparison of Biochemical Profiling Technologies
TechnologyPrinciplePrimary OutputThroughputKey AdvantagesKey Limitations
Competition Binding Measures displacement of a known ligand from the kinase active site.[6][13]Dissociation Constant (Kd)Very High (400+ kinases)Universal applicability; no enzyme activity needed; high sensitivity.[12]Indirect measure of inhibition; may miss allosteric inhibitors.
Enzymatic Activity Measures inhibition of substrate phosphorylation.[14]IC50HighDirect measure of functional inhibition; reflects catalytic process.[10]Requires active enzyme and substrate; results sensitive to ATP concentration.[7][15]
Thermal Shift (DSF) Measures ligand-induced protein stabilization.[15]Thermal Shift (ΔTm)Medium-HighInexpensive; rapid; no substrate or enzyme activity required.[15]ΔTm is not a direct measure of potency; prone to false positives/negatives.

Part 2: Cell-Based Profiling Methods

While biochemical assays are indispensable for initial screening, they occur in a simplified, artificial environment.[16] Cell-based assays provide a more physiologically relevant context, accounting for factors like cell permeability, efflux pumps, intracellular ATP concentrations, and the presence of scaffolding proteins and signaling complexes.[17][18] It is common to observe discrepancies between biochemical and cellular potency data.[16][19]

Cellular Target Engagement Assays (e.g., NanoBRET™)

The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding to a specific kinase target in live cells.[20] The assay uses a kinase fused to a NanoLuc® luciferase (the energy donor) and a fluorescent tracer that reversibly binds to the kinase's active site (the energy acceptor). When a test compound enters the cell and displaces the tracer, the Bioluminescence Resonance Energy Transfer (BRET) signal is disrupted in a dose-dependent manner.[20]

  • Causality: This is a powerful method for validating biochemical hits. It directly quantifies target occupancy in the complex milieu of an intact cell, providing a more accurate prediction of a compound's biological activity.[17][20] It can reveal interactions missed by biochemical methods and helps explain potency shifts observed between cell-free and cellular environments.[14][19]

Target Phosphorylation Assays

These assays measure the phosphorylation of a known downstream substrate of the target kinase within the cell.[21] Upon treatment with an inhibitor, a reduction in the phosphorylation of the substrate indicates successful target engagement and functional inhibition. This is often quantified using antibody-based methods like ELISA, Western Blot, or Meso Scale Discovery (MSD) assays.[21][22]

  • Causality: This approach directly links target engagement to a functional cellular outcome, confirming that the inhibitor is active against its intended pathway.[21] The main challenge is that it requires a known, specific substrate and a high-quality phospho-specific antibody, which may not be available for all kinases.[21]

Cell Proliferation / Viability Assays

For kinases that are oncogenic drivers, their inhibition can lead to cell cycle arrest or apoptosis.[21] Assays like the BaF3 cell proliferation assay are designed to test this. BaF3 cells are dependent on the cytokine IL-3 for survival; however, if they are engineered to express an oncogenic kinase, they can proliferate in the absence of IL-3.[21] An effective inhibitor of that oncogenic kinase will block this proliferation and lead to cell death.[21]

  • Causality: This assay provides a clear phenotypic readout of an inhibitor's efficacy against a cancer-relevant target. It integrates the effects of on-target activity over a longer duration (several days) but can be influenced by off-target effects that also impact cell viability.[21]

Case Studies: Profiling Real-World Pyrazole-Containing Inhibitors

To illustrate these concepts, we will examine the selectivity profiles of three well-known multi-kinase inhibitors. While not all have a pyrazole core, their profiling data serves as an excellent model for what researchers can expect.

Diagram 2: Off-Target Signaling of a Multi-Kinase Inhibitor

This diagram shows how an inhibitor like Nintedanib, while targeting primary pro-angiogenic pathways, can also engage off-target kinases like Src, potentially leading to additional biological effects or side effects.

G cluster_0 Primary Target Pathways (Angiogenesis) cluster_1 Off-Target Pathway VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K / Akt VEGFR->PI3K RAS RAS / RAF / MEK / ERK VEGFR->RAS PDGFR PDGFR PDGFR->PLCg PDGFR->PI3K PDGFR->RAS FGFR FGFR FGFR->PLCg FGFR->PI3K FGFR->RAS Proliferation_Survival Proliferation_Survival PLCg->Proliferation_Survival Cell Proliferation, Survival, Migration PI3K->Proliferation_Survival Cell Proliferation, Survival, Migration RAS->Proliferation_Survival Cell Proliferation, Survival, Migration Src Src Family Kinases (e.g., SRC, LYN, FYN) FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Adhesion_Invasion Adhesion_Invasion FAK->Adhesion_Invasion Cell Adhesion, Invasion, Motility STAT3->Adhesion_Invasion Cell Adhesion, Invasion, Motility Inhibitor Nintedanib (Pyrazole Analog) Inhibitor->VEGFR High Potency Inhibition Inhibitor->PDGFR High Potency Inhibition Inhibitor->FGFR High Potency Inhibition Inhibitor->Src Lower Potency Inhibition

Caption: Nintedanib inhibits primary targets and key off-target kinases.

Table 2: Comparative Kinase Selectivity Profiles

This table summarizes published biochemical binding data for three inhibitors against their primary targets and selected, clinically relevant off-targets.

InhibitorPrimary TargetsKd (nM)Key Off-TargetsKd (nM)Reference(s)
Nintedanib VEGFR1, VEGFR2, VEGFR313 - 34LCK, SRC, LYN, FLT316 - 46[23]
FGFR1, FGFR2, FGFR337 - 108RET25[23]
PDGFRα, PDGFRβ59 - 65[23]
Regorafenib VEGFR1, VEGFR2, VEGFR315 - 28KIT, RET, RAF15 - 13[24]
TIE2 (TEK)4.2PDGFRβ, FGFR12.5 - 4.2[24]
Dasatinib BCR-ABL<1SRC, LCK, YES<1[25]
c-KIT, PDGFRβ5EPHA2, DDR116 - 30[25][26]

Data is compiled from multiple sources and assay conditions may vary. This table is for illustrative purposes.

Analysis:

  • Nintedanib , an inhibitor of angiogenesis, demonstrates potent activity against the VEGFR, FGFR, and PDGFR families.[23] However, kinome scans reveal it also binds to Src family kinases (LCK, SRC, LYN) and others like FLT3 and RET with significant potency.[23][27][28] This broader profile may contribute to its overall clinical effect.

  • Regorafenib shows a similar multi-angiokinase profile but also potently inhibits KIT, RET, and RAF1.[24] The activity against multiple oncogenic drivers is a hallmark of its clinical utility.

  • Dasatinib was designed as a BCR-ABL inhibitor but is famously potent against Src family kinases (SFKs).[25] This "off-target" activity is now understood to be integral to its clinical efficacy in certain leukemias but also contributes to side effects like pleural effusion.[9][25]

Experimental Protocols: A Self-Validating System

Trustworthy data comes from robust, well-controlled experimental design. Below are generalized, step-by-step protocols for key profiling assays.

Protocol 1: High-Throughput Biochemical Kinase Profiling (Competition Binding Principle)

This protocol outlines the workflow for an initial broad screen against a large kinase panel.

  • Plate Preparation: A multi-well plate (e.g., 384-well) is pre-spotted with an immobilized, active-site directed ligand.

  • Compound Preparation: Prepare a stock solution of the test pyrazole inhibitor (e.g., 100 mM in DMSO). Serially dilute to create a working concentration, typically 100X the final desired screening concentration (e.g., 100 µM for a 1 µM final concentration).

  • Kinase/Compound Incubation: In a separate plate, add the test compound, a specific DNA-tagged kinase from the panel, and assay buffer. Include positive controls (known binder) and negative controls (DMSO vehicle). Incubate to allow binding to reach equilibrium.

  • Transfer to Assay Plate: Transfer the kinase/compound mixtures to the ligand-coated assay plate. Incubate to allow competition between the test compound and the immobilized ligand.

  • Wash Steps: Wash the plate thoroughly to remove any unbound kinase. The amount of kinase remaining is proportional to its binding affinity for the immobilized ligand.

  • Elution & Quantification: Elute the bound kinase from the well. Quantify the amount of kinase-tagged DNA using qPCR.

  • Data Analysis: Calculate the percent of control (%Ctrl) for each kinase, where the DMSO well represents 100% binding. A low %Ctrl value indicates strong displacement by the test compound.

    • % Inhibition = 100 - %Ctrl

  • Self-Validation: The inclusion of known inhibitors as positive controls for multiple kinases validates assay performance. The reproducibility of DMSO control wells across the plate ensures low background noise and signal consistency.

Protocol 2: Cellular Target Engagement using NanoBRET™ Technology

This protocol details how to measure inhibitor binding within live cells.

  • Cell Plating: Seed HEK293 cells transiently or stably expressing the NanoLuc®-Kinase fusion protein into a white, 96- or 384-well assay plate. Incubate for 24 hours.

  • Compound Dosing: Prepare a serial dilution of the test pyrazole inhibitor in Opti-MEM® I Reduced Serum Medium. Add the compound dilutions to the cells.

  • Tracer Addition: Immediately after compound addition, add the NanoBRET™ fluorescent tracer, also prepared in Opti-MEM®. Include "no tracer" control wells for background subtraction.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 2 hours to allow for compound entry, target binding, and signal equilibration.

  • Luminescence Measurement: Add NanoBRET™ Nano-Glo® Substrate to all wells. Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm) simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Subtract the background BRET ratio (from "no tracer" controls).

    • Normalize the data to the vehicle (DMSO) control wells.

    • Plot the normalized BRET ratio against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the cellular IC50.

  • Self-Validation: The assay includes a positive control compound with a known cellular IC50 for the target, validating the cell model and reagent performance. A robust Z'-factor calculated from vehicle and high-concentration inhibitor controls confirms assay quality.

Conclusion: An Integrated Approach to Selectivity

The pyrazole scaffold will undoubtedly continue to yield potent and valuable kinase inhibitors. However, a deep understanding of a compound's selectivity is paramount to its successful development. No single assay can provide a complete picture. A robust cross-reactivity profiling strategy begins with broad, biochemical screens to map the landscape of potential interactions and identify liabilities. These findings must then be validated in a physiological context using cell-based target engagement and functional assays to confirm on-target activity and understand the true cellular potency of the inhibitor. By integrating these orthogonal approaches, researchers can make more informed decisions, mitigate risks of late-stage failure, and ultimately develop safer and more effective targeted therapies.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Thorax. (2014). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. Thorax. [Link]

  • PubMed. (n.d.). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. [Link]

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  • PMC. (n.d.). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. PMC. [Link]

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  • ResearchGate. (n.d.). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib | Request PDF. ResearchGate. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS. [Link]

  • ACS Publications. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • PMC. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

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  • Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Royal Society of Chemistry. [Link]

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  • ACS Publications. (2026, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications. [Link]

  • PMC. (n.d.). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PMC. [Link]

  • Taylor & Francis Online. (2011, March 25). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Taylor & Francis Online. [Link]

  • YouTube. (2023, January 28). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

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  • AACR Journals. (2010, February 15). Dasatinib Inhibits the Growth of Molecularly Heterogeneous Myeloid Leukemias. AACR Journals. [Link]

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  • MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

A Proactive Safety Framework: Handling 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid in a Research Environment

As drug development professionals, our work with novel chemical entities demands a safety-first mindset. This guide provides essential, immediate safety and logistical information for handling 5-amino-1-(propan-2-yl)-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, our work with novel chemical entities demands a safety-first mindset. This guide provides essential, immediate safety and logistical information for handling 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 26262-07-7). In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, we will adopt a conservative approach based on the hazard profiles of structurally similar pyrazole derivatives.[1] This framework is designed to empower researchers with procedural, step-by-step guidance, ensuring that safety is integral to the experimental workflow.

Hazard Profile: An Evidence-Based Assessment

Structurally related pyrazole compounds exhibit a range of potential hazards. Therefore, 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid should be handled as a potentially hazardous substance. Key potential risks include:

  • Skin Irritation: Direct contact may cause skin irritation.[2][3]

  • Serious Eye Irritation: The compound may cause significant eye irritation upon contact.[2][3][4]

  • Harmful if Swallowed: Ingestion could be harmful.[2][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][6]

Given these potential hazards, a multi-layered approach to safety, beginning with engineering controls and supplemented by rigorous personal protective equipment (PPE) protocols, is mandatory.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is considered, engineering and administrative controls must be implemented to minimize exposure. PPE is the final barrier between the researcher and the chemical.

  • Engineering Controls: All handling of 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid in solid (powder) or solution form must occur within a certified chemical fume hood.[1] This is the most critical step in preventing inhalation exposure. The fume hood and other ventilation systems should be regularly inspected to ensure proper function.[4] Safety showers and eyewash stations must be readily accessible and tested regularly.[3]

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel.[7] Never work alone. Always ensure a colleague is aware of the work being performed. Do not eat, drink, or smoke in laboratory areas.[1][7]

Personal Protective Equipment (PPE): A Multi-Barrier Strategy

A comprehensive PPE plan is essential for safe handling. The following equipment must be worn at all times when working with this compound.

To prevent serious eye irritation, robust eye protection is non-negotiable.

  • Required Equipment: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]

  • Causality: Standard safety glasses do not provide a sufficient seal against dust or splashes. Goggles are required to protect against potential liquid splashes and chemical vapors.[9]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., when handling larger volumes or during transfers), a face shield must be worn in addition to safety goggles.[1][9]

Preventing skin contact is crucial to avoid potential irritation.

  • Gloves: Chemical-resistant gloves are mandatory. Disposable nitrile rubber gloves are a suitable minimum requirement for incidental contact.[1][9][10] Gloves must be inspected for tears or holes before each use.[8] If direct contact occurs, remove the glove immediately, wash hands thoroughly, and don a new glove. For prolonged handling, consider double-gloving or using a heavier-duty glove.[9]

  • Laboratory Coat: A professional laboratory coat must be worn and fully buttoned.[1][10] This protects personal clothing from contamination.

  • Full Body Protection: Long pants and closed-toe shoes are minimum requirements for working in any laboratory where chemical hazards are present.[9]

While engineering controls are the primary method for avoiding inhalation, respiratory protection may be necessary in specific situations.

  • Standard Operations: For handling small quantities within a certified chemical fume hood, specific respiratory protection is generally not required.[1]

  • Emergency or High-Risk Scenarios: If engineering controls fail or in the event of a large spill where dust or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with the appropriate cartridge should be used by trained personnel.[8]

Operational and Disposal Plans

Procedural discipline is key to safety. The following step-by-step guides for PPE use and chemical disposal must be strictly followed.

Experimental Protocol: PPE Donning and Doffing Sequence

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Put on the laboratory coat and fasten it completely.

  • Put on safety goggles.

  • Put on the face shield (if required).

  • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin. For example, peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back of the head. Avoid touching the front surfaces.

  • Laboratory Coat: Unbutton the lab coat and remove it by folding it in on itself, keeping the contaminated exterior away from your body.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[7][11]

Safe Handling and Disposal Workflow

The entire lifecycle of the chemical, from receiving to disposal, must be managed safely.

G cluster_prep Preparation & Handling cluster_cleanup Decontamination & Disposal cluster_final Final Steps A Verify Engineering Controls (Fume Hood, Eyewash) B Don Full PPE (Coat, Goggles, Gloves) A->B Controls Verified C Handle Compound Inside Fume Hood B->C PPE On D Decontaminate Work Surface C->D Experiment Complete E Segregate Waste D->E Surface Clean F Dispose of Waste in Labeled, Sealed Container E->F Waste Sorted G Doff PPE Correctly F->G Waste Secured H Wash Hands Thoroughly G->H PPE Off

Caption: Workflow for Safe Handling of 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.

Disposal Plan
  • Chemical Waste: All waste containing the compound, whether solid or in solution, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8] Do not dispose of this chemical down the drain.[1]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must also be disposed of in the solid hazardous waste container.[1][6]

  • Regulations: All waste disposal must be carried out in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[12]

Summary and Quick Reference

This table summarizes the essential safety information for quick reference in the laboratory.

Hazard CategoryRequired PPE & ControlsRationale & Key Precautions
Engineering Controls Chemical Fume Hood, Eyewash/Safety ShowerPrimary line of defense. Prevents inhalation and provides emergency decontamination.[1][3]
Eye/Face Protection Safety Goggles (minimum), Face Shield (for splash risk)Protects against potentially serious eye irritation from splashes or dust.[2][9]
Skin/Body Protection Nitrile Gloves, Closed Lab Coat, Long Pants, Closed-Toe ShoesPrevents skin contact, which may cause irritation.[1][2] Inspect gloves before use.[8]
Respiratory Protection Not required for normal use in a fume hood.A NIOSH-approved respirator may be needed for spills or ventilation failure.[8]
Disposal Labeled, sealed hazardous waste containers.Prevents environmental contamination and complies with regulations.[1][12]

By integrating these safety protocols into every experiment, researchers can confidently handle 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, ensuring both personal safety and the integrity of their work.

References

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